3-Nitrobenzene-1,2-diol

Catalog No.
S616459
CAS No.
6665-98-1
M.F
C6H5NO4
M. Wt
155.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzene-1,2-diol

CAS Number

6665-98-1

Product Name

3-Nitrobenzene-1,2-diol

IUPAC Name

3-nitrobenzene-1,2-diol

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

InChI

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H

InChI Key

YHKWFDPEASWKFQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Synonyms

3-Nitro-pyrocatechol; 1,2-Dihydroxy-3-nitrobenzene; 2,3-Dihydroxynitrobenzene; 2-Hydroxy-3-nitrophenol; 3-Nitrocatechol; 3-Nitropyrocatechol; NSC 407241

Canonical SMILES

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

The exact mass of the compound 3-Nitrobenzene-1,2-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407241. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

nitrocatechol moiety as a pharmacophore in drug design

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis and Mechanisms of Action

The nitrocatechol (3,4-dihydroxy-5-nitrophenyl) moiety's efficacy stems from the specific arrangement of its chemical features. The table below summarizes its key roles and the associated structural rationale.

Role / Mechanism Key Structural Features & Rationale Example Drugs/Molecules
COMT Inhibition [1] Catechol (1,2-dihydroxybenzene) group serves as the substrate mimic for methylation; Nitro group at the 5-position enhances binding potency and selectivity. Entacapone, Tolcapone, Opicapone [1]
Tau Aggregation Inhibition [2] [3] 3,4-dihydroxy substituents form polar contacts with lysine side chains in the tau hexapeptide (VQIVYK); Charged 5-nitro substituent interacts closely with lysine in the steric zipper region, preventing β-sheet assembly. Tolcapone, Entacapone, synthetic derivatives of caffeic acid and CAPE [2] [3]
Metal Chelation [3] The catechol oxygen atoms can coordinate metal ions like copper(II), which may contribute to anti-aggregation activity by modulating metal-induced tau pathology. Caffeic acid derivatives with nitrocatechol [3]

Experimental Evidence and Key Findings

The anti-aggregation potential of nitrocatechol derivatives has been validated through multiple experimental approaches.

Assay/Method Experimental Detail Key Finding (Representative)
Thioflavin (S/T) Fluorescence [2] [3] Compounds tested at various concentrations (e.g., 0.1 - 50 μM) with tau-derived hexapeptide AcPHF6 (100 μM); fluorescence monitored over 120 min. Tolcapone (50 μM) showed 46% inhibition of fluorescence intensity. It prolonged the aggregation midpoint (t~m~) from 14.3 min (control) to 12.5 min [2].
Transmission Electron Microscopy (TEM) [2] Used to visualize the formation of fibrillar aggregates. Supported fluorescence data; Tolcapone significantly reduced the formation of β-sheet fibrils [2].
Circular Dichroism (CD) Spectroscopy [2] Monitored the conformational change of the peptide from random coil to β-sheet. Confirmed that nitrocatechol compounds inhibit the transition to β-sheet structure [2].
In Silico Molecular Modeling [2] Used a steric zipper model of the tau hexapeptide 306VQIVYK311. Visualized key polar contacts between the 3,4-dihydroxy groups and the lysine side chain, and the close contact of the 5-nitro group [2].

The experimental workflow for validating tau aggregation inhibitors typically follows a cascade from biochemical assays to structural confirmation, as illustrated below.

G Start Start: Test Compound (Nitrocatechol Derivative) ThS In Vitro Screening (Thioflavin S/T Assay) Start->ThS CD Secondary Confirmation (CD Spectroscopy) ThS->CD TEM Structural Visualization (Transmission Electron Microscopy) ThS->TEM Modeling Mechanistic Insight (Molecular Modeling) CD->Modeling TEM->Modeling Result Result: Validated Tau Aggregation Inhibitor Modeling->Result

Computational and SAR Insights

Structure-Activity Relationship (SAR) studies and computational modeling provide a deeper understanding for rational design.

  • Key SAR Findings: Research indicates that besides the critical nitrocatechol core, adding certain features enhances activity: bulky benzyl or phenethyl substituents, an α-cyano moiety, and a carboxamide functional group are favorable for inhibiting tau aggregation [3].
  • Pharmacophore-Based Screening: Computational tools can define the nitrocatechol pharmacophore—mapping the hydrogen bond donors (hydroxyl groups), acceptors (nitro group), and hydrophobic regions—to screen ultra-large virtual libraries for novel chemotypes [4].
  • Drug Repurposing Potential: The identification of FDA-approved COMT inhibitors (Tolcapone, Entacapone) as tau aggregation inhibitors is a prime example of drug repurposing, leveraging existing safety and pharmacokinetic data to accelerate development for new indications like Alzheimer's disease [2] [3].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies.

Thioflavin S (ThS) Fluorescence Assay for Tau Aggregation Inhibition [2]

  • Prepare Solution: Dissolve the tau-derived hexapeptide AcPHF6 in a suitable buffer (e.g., PBS) to a final concentration of 100 μM in the assay.
  • Add Compound: Co-incubate the peptide with the test compound at desired concentrations (e.g., 0.1, 1, 10, and 50 μM). Include controls (peptide alone) and reference inhibitors (e.g., curcumin).
  • Add Dye: Incorporate Thioflavin S (ThS) dye, which exhibits enhanced fluorescence upon binding to β-sheet-rich aggregates.
  • Monitor Fluorescence: Immediately transfer the mixture to a fluorescence-compatible microplate. Monitor the fluorescence intensity (excitation ~440 nm, emission ~521 nm) over time (e.g., 120-180 minutes) under controlled conditions (e.g., with shaking at 37°C).
  • Analyze Data: Plot fluorescence intensity versus time. Calculate the percentage inhibition relative to the control and determine the time at the midpoint of aggregation (t~m~).

Common Feature Pharmacophore Generation (Ligand-Based) [5]

  • Input a Set of Active Molecules: Compile a set of known active compounds (e.g., a series of nitrocatechol chalcones with anti-aggregation or antibacterial data).
  • Conformational Analysis: Generate a diverse set of low-energy conformations for each active molecule.
  • Identify Common Features: Use software (e.g., Schrödinger's Phase) to analyze these conformers and identify the best-aligned set of common chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic regions, aromatic rings).
  • Create a Hypothesis: The output is a 3D pharmacophore model representing the spatial arrangement of features critical for biological activity. This model can then be used for virtual screening of compound databases.

The nitrocatechol moiety has proven its therapeutic value beyond COMT inhibition, opening promising avenues for treating neurodegenerative diseases by targeting protein aggregation. The provided experimental and computational frameworks offer a solid foundation for further research and drug development campaigns.

References

3-Nitrobenzene-1,2-diol solubility and melting point

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data at a Glance

The quantitative data for 3-Nitrobenzene-1,2-diol (CAS 6665-98-1) is summarized in the table below.

Property Value Conditions / Notes
Melting Point 156 °C - [1]
82 - 84 °C Purity >96% [2]
Water Solubility 14.88 g/L at 20.5 °C [1]
pKa 6.90 ± 0.24 Predicted [1]

The compound is also soluble in various organic solvents, as detailed below [1]:

  • Slightly soluble in: Chloroform, Dichloromethane, DMSO, Methanol.

Experimental Context and Pharmacological Relevance

Basic Identification and Properties
  • Molecular Formula: C6H5NO4 [3] [1] [2]
  • Molecular Weight: 155.11 g/mol [1]
Pharmacological Role

This compound is documented as an inhibitor of the enzyme catechol-O-methyltransferase (COMT) [4].

  • Mechanism of Action: COMT catalyzes the transfer of a methyl group to dopamine. By inhibiting this enzyme, this compound prevents the breakdown of dopamine in the brain [4].
  • Research Application: COMT inhibitors are investigated as pharmaceutical agents for the treatment of Parkinson's disease and other conditions related to dopamine regulation [4].

Methodology for Key Measurements

For researchers needing to verify these properties, here are the standard experimental approaches:

Determining Melting Point
  • Technique: Capillary Tube Method
  • Procedure:
    • A small amount of the finely powdered compound is packed into a thin-walled glass capillary tube.
    • The tube is attached to a thermometer in a heating apparatus (e.g., Mel-Temp).
    • The bath is heated at a controlled rate (e.g., 1-2 °C per minute).
    • The temperature range at which the substance changes from solid to liquid (collapses) is recorded as its melting point.
Measuring Solubility
  • Technique: Shake-Flask Method
  • Procedure:
    • An excess of the solid compound is added to a solvent in a sealed vial.
    • The mixture is agitated in a constant temperature bath (e.g., 20.5 °C) until equilibrium is reached.
    • The saturated solution is filtered or centrifuged to separate undissolved solid.
    • The concentration of the solute in the supernatant is quantified using a suitable method like UV-Vis spectrophotometry or HPLC.

Relationship Between Properties and Experimental Determination

The following diagram illustrates the logical flow from the compound's identity to its key properties and the standard methods used to determine them.

G Compound This compound (C6H5NO4) MP Melting Point Compound->MP Sol Aqueous Solubility Compound->Sol pKa Acid Dissociation Constant (pKa) Compound->pKa MMethod Capillary Tube Method MP->MMethod Determined by SMethod Shake-Flask Method Sol->SMethod Determined by

Important Note on Data Variability

You will find a significant discrepancy in the reported melting points. One source reports 156 °C [1], while another lists 82-84 °C for a sample with >96% purity [2]. Such variations can arise from several factors:

  • Purity of the Sample: Impurities typically depress and broaden the melting point range.
  • Crystallization Conditions: Different polymorphs (crystalline forms) can have distinct melting points.
  • Experimental Calibration: Differences in equipment and calibration can lead to measurement variations.

For your experimental work, it is advisable to use a high-purity standard and note that the value around 156 °C is more commonly reported across chemical databases [1].

References

Comprehensive Technical Guide: Catechol-O-Methyltransferase (COMT) Inhibition Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance of COMT

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catechol-structured compounds, including catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as catecholestrogens and therapeutic agents like L-dopa. COMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates, thereby terminating their biological activity. This enzymatic reaction represents a major Phase II metabolism pathway for catechol compounds and plays a particularly important role in regulating dopamine levels in the brain, making it a significant therapeutic target for central nervous system disorders such as Parkinson's disease. [1] [2]

The enzyme exists in two primary forms: the soluble form (S-COMT) located in the cytosol and the membrane-bound form (MB-COMT) anchored to the rough endoplasmic reticulum. These two forms differ only by a 50-residue extension in MB-COMT that serves as a signal sequence for membrane anchoring. While S-COMT is the predominant form in most peripheral tissues (with highest levels in liver and kidney), MB-COMT predominates in the brain, where it may be more relevant for inactivation of catecholaminergic neurotransmitters. The ordered sequential mechanism of COMT catalysis requires SAM to bind first to the enzyme, followed by the Mg²⁺ ion and finally the catechol substrate, with product release occurring in the reverse order. This strict binding sequence maintains the catalytic cycle and ensures proper orientation of reactants for efficient methyl transfer. [1] [3]

Structural Biology and Catalytic Mechanism

COMT Active Site Architecture

The three-dimensional structure of COMT reveals a highly conserved SAM-dependent methyltransferase fold (class I) characterized by a seven-stranded β-sheet core sandwiched between two sets of α-helices. The active site comprises distinct but connected binding pockets for SAM and catechol substrates, with a narrow channel through which methyl transfer occurs. Key structural features include:

  • The SAM binding site along the first half of the core β-sheet (β1–β4), where conserved residues E90, S119, Q120, I91, A118, and W143 interact with the cofactor through hydrogen bonds and van der Waals contacts. [1]
  • The substrate-binding pocket, a shallow hydrophobic cavity defined by residues M40, L198, W143, and "gatekeeper" residues W38 and P174, where van der Waals interactions predominantly mediate ligand binding. [1]
  • The magnesium ion binding site, where Mg²⁺ is octahedrally coordinated by side chains of D141, D169, N170, the two hydroxyl groups of the catechol substrate, and a water molecule. [1]

Table 1: Key Structural Features of COMT Active Site

Structural Element Residues/Components Function Characteristics
SAM Binding Site E90, S119, Q120, I91, A118, W143 Cofactor binding Hydrogen bonds and van der Waals interactions with adenine ring and methionine portion
Substrate Binding Pocket M40, L198, W143, W38, P174 Catechol substrate binding Shallow hydrophobic pocket with gatekeeper residues
Mg²⁺ Coordination Sphere D141, D169, N170, catechol OH groups, water Catalytic metal center Octahedral coordination; lowers pKa of catechol hydroxyls
Catalytic Channel Narrow passage between SAM and substrate sites Methyl transfer Allows passage of methyl group from SAM to catechol oxygen
Catalytic Mechanism Visualization

The ordered reaction mechanism of COMT can be visualized through the following diagram, which illustrates the sequential binding of cofactors and substrates leading to methyl transfer:

COMT_Mechanism Start Start (Free Enzyme) SAM_Binding SAM Binding Start->SAM_Binding Step 1 Mg_Binding Mg²⁺ Binding SAM_Binding->Mg_Binding Step 2 Substrate_Binding Catechol Substrate Binding Mg_Binding->Substrate_Binding Step 3 Methyl_Transfer Methyl Transfer Substrate_Binding->Methyl_Transfer Rate Determining Step Product_Release Product Release Methyl_Transfer->Product_Release Reverse Order End End (Free Enzyme) Product_Release->End Cycle Complete

Figure 1: Ordered sequential mechanism of COMT catalysis showing the required binding sequence and methyl transfer process

The methyl transfer reaction itself represents the rate-determining step in COMT catalysis and proceeds through an SN2-like transition state where the methyl group is positioned symmetrically between the sulfur atom of SAM and the oxygen atom of the catechol substrate. The Mg²⁺ ion plays a crucial role in catalysis by facilitating substrate binding and lowering the pKa of the catechol hydroxyl groups, making them more easily ionized for the methylation reaction. This mechanism explains the strict requirement for divalent metal cations in COMT activity and the profound influence of metal substitution on enzymatic function observed in biochemical studies. [1] [4]

Molecular Mechanisms of COMT Inhibition

Metal Dependence in COMT Inhibition

The divalent metal cation requirement for COMT activity reveals a fascinating aspect of its inhibition mechanism. While Mg²⁺ is the native cofactor, substitution with different metals produces varying effects on enzymatic activity:

  • Ca(II) substitution leads to complete deactivation of COMT, primarily due to suboptimal protein structure rather than electronic effects. The larger ionic radius of Ca²⁺ causes repacking of the protein binding site, significantly increasing the activation barrier for methyl transfer. [4]
  • Fe(II) is only marginally less effective than Mg(II), while Fe(III) acts as an inhibitor due to electronic effects that disrupt the catalytic mechanism. [4]
  • Co(II) and Mn(II) are actually more effective than Mg(II) in promoting catalysis, highlighting the complex relationship between metal properties and enzymatic function. [4]

Quantum mechanical/molecular mechanical dynamics studies have demonstrated that the origin of metal-dependent effects differs among metals: for Fe(III) it is primarily electronic, whereas for Ca(II) it is structural. This metal dependence explains why seemingly similar metal substitutions can produce dramatically different inhibitory outcomes and has important implications for drug design targeting the metal-binding site. [4]

Molecular Interactions of Inhibitor Classes

Nitrocatechol-type inhibitors such as tolcapone, entacapone, and opicapone represent the most well-characterized class of COMT inhibitors. These compounds function as competitive inhibitors that possess the same binding motif as catechol substrates but feature strategic chemical modifications that enhance inhibitory potency:

  • The nitro group at the 3-position of the catechol ring provides strong electron-withdrawing properties that hinder reactivity toward O-methylation while maintaining the ability to coordinate with the active site magnesium ion. Crystal structures of COMT complexed with 3,5-dinitrocatechol (DNC) show favorable van der Waals interactions between the 3-nitro group and Trp38 in the substrate-binding pocket. [1]
  • The extended conjugated systems in drugs like entacapone and tolcapone allow additional hydrophobic interactions with gatekeeper residues (Trp38, Trp143, Pro174, Leu198) that guard access to the catechol binding site. [1] [5]

Non-nitrocatechol inhibitors represent an emerging class with potentially improved safety profiles. Pentacyclic triterpenoids such as oleanolic acid, betulinic acid, and celastrol function as mixed-type inhibitors (uncompetitive plus non-competitive) with IC₅₀ values in the 3.89–5.07 μM range. These compounds specifically recognize and bind with unique hydrophobic residues surrounding the catechol pocket but through mechanisms distinct from nitrocatechols. Molecular docking studies suggest they exploit alternative binding modes that avoid some of the toxicity issues associated with nitrocatechol inhibitors. [5]

Comprehensive Inhibitor Classes and Properties

Evolution of COMT Inhibitors

The development of COMT inhibitors has progressed through three generations, each addressing limitations of previous compounds:

  • First-generation inhibitors (e.g., gallates, tropolone, U-0521) suffered from low efficacy in vivo, short duration of action, and lack of selectivity for COMT. While useful as in vitro tools, their therapeutic potential was limited. [3]
  • Second-generation inhibitors featured di-substituted catechols with nitro groups at the 5-position, resulting in markedly improved potency and selectivity. This class includes the FDA-approved drugs entacapone and tolcapone, which significantly enhance L-dopa bioavailability in Parkinson's disease treatment. [6]
  • Third-generation inhibitors such as opicapone focus on improved safety profiles and pharmacokinetics while maintaining efficacy, though some still face limitations in blood-brain barrier penetration. [6]

Table 2: Comparison of Clinically Used COMT Inhibitors

Inhibitor IC₅₀/ Kᵢ BBB Penetration Clinical Use Advantages Safety Concerns
Entacapone Low nanomolar range [3] Peripheral selectivity [7] Adjunct to L-dopa in PD No hepatotoxicity [7] Diarrhea, urine discoloration [5]
Tolcapone Low nanomolar range [3] Crosses BBB [7] Adjunct to L-dopa in PD Central and peripheral inhibition Hepatotoxicity requiring monitoring [7] [5]
Opicapone Not specified in sources Peripheral selectivity [6] Adjunct to L-dopa in PD Once-daily dosing, no hepatotoxicity [7] Similar to entacapone but less frequent
Nitrocatechols (Research) ~4-5 μM [5] Varies by compound Preclinical development Novel scaffolds, reduced toxicity Under investigation
Emerging Natural Product Inhibitors

Recent research has identified several natural product-derived COMT inhibitors with novel chemical scaffolds that may offer improved safety profiles:

  • Pentacyclic triterpenes including oleanolic acid, betulinic acid, and celastrol represent a promising class of mixed-type COMT inhibitors with IC₅₀ values in the low micromolar range (3.89–5.07 μM). These compounds demonstrate reduced mitochondrial membrane potential disruption compared to tolcapone, potentially mitigating hepatotoxicity risks. Structure-activity relationship studies indicate that introducing hydroxyl groups into the ring A of oleanolic acid reduces COMT inhibition, while the C-17 carboxyl of betulinic acid and the conjugated system between rings A and B of celastrol are essential for activity. [5]
  • Flavonoids and polyphenols such as epigallocatechin, epicatechin, chlorogenic acid, caffeic acid, quercetin, and fisetin show moderate COMT inhibition (IC₅₀ values of 6.3–60 μM) but face challenges related to high polarity, acidity, or alkalinity that complicate drug optimization. [5]

The discovery of these diverse inhibitor classes highlights multiple approaches to COMT inhibition and provides valuable starting points for further medicinal chemistry optimization to develop safer and more effective therapeutics.

Experimental Methodologies for COMT Inhibition Studies

Biochemical Assays and Computational Approaches

Fluorescence-based activity assays represent a standard methodology for evaluating COMT inhibition. A typical protocol involves:

  • Incubation mixture containing recombinant human S-COMT (2.0 μg/mL), MgCl₂ (5 mM), dithiothreitol (1 mM), SAM (200 μM), and fluorescent substrate (3-BTD, 2 μM) with varying concentrations of test compounds in phosphate buffer (50 mM, pH 7.4). [5]
  • Pre-incubation at 37°C for 3 minutes followed by reaction initiation through SAM addition and progression at 37°C for 6 minutes. [5]
  • Reaction termination with ice-cold acetonitrile containing 1% formic acid, centrifugation, and fluorescence measurement of the supernatant (excitation/emission at 390/510 nm). [5]
  • Calculation of residual COMT activity using the formula: (COMT inhibitor signal/DMSO signal) × 100%. [5]

For inhibition kinetics determination, substrate concentrations typically range from 0.01 to 5 μM in the presence of varying inhibitor concentrations, with reaction rates expressed as nanomoles of methylated product formed per minute per milligram of recombinant human S-COMT protein. [5]

Computational approaches have become increasingly important in COMT inhibitor development:

  • Machine learning methods using Random Forest, AdaBoost, gradient boosting, and support vector machines have successfully predicted COMT inhibitor activity with R² values >70% for both training and test datasets. [8]
  • Molecular dynamics simulations (200 ns duration) combined with quantum mechanics/molecular mechanics approaches can determine the free energy barrier of methyl transfer from SAM to inhibitors, providing detailed mechanistic insights. [8]
  • Density Functional Theory (DFT) and QSAR analyses calculate electronic descriptors (total energy, dipole moment, HOMO/LUMO bandgap, polarizability) and hydrophobic descriptors (Log P, molar refractivity, surface area, volume) to correlate structural features with inhibitory activity. [6]

Table 3: Experimental Methods for COMT Inhibition Analysis

Method Category Specific Techniques Key Output Parameters Applications
Biochemical Assays Fluorescence-based activity measurements IC₅₀ values, inhibition modality (competitive/mixed) High-throughput screening, kinetic studies
Computational Chemistry DFT, QSAR, molecular docking Electronic descriptors, binding energies, interaction maps Lead optimization, virtual screening
Machine Learning Random Forest, AdaBoost, SVM Predictive models of inhibitor activity, R² values Compound prioritization, activity prediction
Structural Biology X-ray crystallography, MD simulations 3D binding modes, protein-inhibitor interactions Mechanism elucidation, structure-based design
Cytotoxicity and Safety Assessment

Comprehensive evaluation of COMT inhibitors includes assessment of potential toxic effects:

  • Cytotoxicity assays using standard CCK-8 kits on normal human liver-derived cell lines (e.g., LO-2) with compound concentrations typically ranging from 0.25 to 100 μM. Cell viability is calculated as (A/A₀) × 100%, where A and A₀ represent absorbance of experimental and control groups, respectively. [5]
  • Mitochondrial membrane potential assays using JC-10 dye to evaluate compound effects on mitochondrial function, which correlates with hepatotoxicity risk—a particular concern with tolcapone. [5]

These safety assessments have revealed that natural pentacyclic triterpenes like oleanolic acid and betulinic acid show less disruption of mitochondrial membrane potential compared to tolcapone, suggesting a potentially improved safety profile. [5]

Therapeutic Applications and Future Directions

Current Clinical Applications

COMT inhibitors have established their primary clinical utility as adjuncts to L-dopa therapy in Parkinson's disease. Their therapeutic benefit stems from preventing the methylation of L-dopa to 3-O-methyldopa, thereby increasing L-dopa bioavailability and extending its duration of action. Clinical studies demonstrate that COMT inhibitors significantly decrease "off time" in Parkinson's disease patients taking carbidopa/levodopa combinations. [7]

The peripheral versus central activity of different COMT inhibitors dictates their specific clinical applications:

  • Peripherally selective inhibitors (entacapone, opicapone) do not cross the blood-brain barrier and function primarily to enhance L-dopa bioavailability by inhibiting its peripheral metabolism. [7]
  • Centrality active inhibitors (tolcapone) cross the blood-brain barrier and inhibit COMT in both peripheral tissues and the brain, potentially providing additional benefits through direct modulation of central dopamine metabolism. [7]
Emerging Research and Clinical Developments

Recent research has expanded potential applications of COMT inhibitors beyond Parkinson's disease:

  • Cognitive impairment in neuropsychiatric disorders represents a promising new direction, with centrally acting COMT inhibitors under investigation for improving cognitive function in conditions such as schizophrenia. Boehringer Ingelheim and the Lieber Institute for Brain Development are advancing unique centrally acting COMT inhibitors toward clinical testing for this indication. [9]
  • Depressive disorders may benefit from COMT inhibition, as tolcapone has shown antidepressant-like effects in animal models, particularly when combined with L-dopa and an aromatic L-amino acid decarboxylase inhibitor. [7]

The ongoing development of third-generation COMT inhibitors focuses on addressing limitations of current drugs, particularly hepatotoxicity concerns with tolcapone and incomplete COMT inhibition with entacapone. Novel chemical scaffolds including pentacyclic triterpenes and optimized nitrocatechol derivatives aim to achieve more continuous COMT inhibition with improved safety profiles. Additionally, research into bisubstrate inhibitors that simultaneously target both SAM and catechol binding sites may yield compounds with enhanced potency and selectivity. [1] [5]

References

tau-aggregation inhibitors nitrocatechol pharmacophore

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The nitrocatechol moiety, a 3,4-dihydroxy-5-nitrophenyl group, exerts its inhibitory effect by specifically targeting the core tau aggregation sequences.

  • Target Site: The inhibitors primarily interact with the tau-derived hexapeptide 306VQIVYK311 (PHF6), which is a critical segment for the formation of the cross-β-sheet structure in tau fibrils [1] [2].
  • Key Interactions:
    • The 3,4-dihydroxy-substituents (catechol) form polar contacts with the lysine side chains within the VQIVYK sequence [1].
    • The 5-nitro-substituent is positioned for close contact with the same lysine side chain in the steric zipper region, suggesting the formation of salt bridges [1] [3].
  • Proposed Result: These specific interactions are believed to disrupt the formation of the steric zipper, a tightly interdigitated β-sheet structure that is essential for the stability of tau fibrils, thereby preventing the initial nucleation and elongation of tau aggregates [1] [2].

The diagram below illustrates how a nitrocatechol-based inhibitor binds to and disrupts the core tau aggregation motif.

G TauMonomer Tau Monomer (306VQIVYK311) AggregationPath Aggregation Pathway TauMonomer->AggregationPath Primary Nucleation TauOligomer Tau Oligomer AggregationPath->TauOligomer TauFibril Tau Fibril (Steric Zipper) TauOligomer->TauFibril Elongation Inhibitor Nitrocatechol Inhibitor BoundComplex Inhibitor-Hexapeptide Complex Inhibitor->BoundComplex Binds PHF6 Motif BoundComplex->AggregationPath Disrupts Disruption Disrupted Aggregation BoundComplex->Disruption Prevents β-sheet Assembly Disruption->TauFibril Blocks

Quantitative Anti-Aggregation Activity

Experimental data from thioflavin S (ThS) fluorescence assays, which measure the kinetics of amyloid formation, quantify the potency of nitrocatechol compounds. The table below summarizes the anti-aggregation activity of key molecules against the AcPHF6 hexapeptide.

Table 1: Inhibitory Activity of Selected Compounds on AcPHF6 Aggregation [1]

Compound Core Pharmacophore Inhibition at 50 μM tₘ (min) at 50 μM Relative Lipophilicity
Tolcapone Nitrocatechol 46% 12.5 ± 1.0 Higher
Entacapone Nitrocatechol Significant reduction 16.0 ± 0.6 Lower
Methylbenzophenone (13) None (lacks nitrocatechol) No significant activity Similar to control N/A
Curcumin Polyphenol (reference) Significant suppression 23.0 ± 1.2 N/A

Key Insights from the Data:

  • Pharmacophore Necessity: The activity of tolcapone and entacapone, and the lack thereof in the methylbenzophenone derivative, confirms the critical role of the nitrocatechol moiety itself [1].
  • SAR and Lipophilicity: Tolcapone, which possesses an additional aromatic ring and is more lipophilic than entacapone, showed superior inhibition. This suggests that increased lipophilicity may enhance potency, potentially by improving target access or binding affinity [1].

Key Experimental Protocols

To evaluate and characterize tau-aggregation inhibitors, several standard experimental methodologies are employed.

  • Primary In Vitro Aggregation Assay:

    • Principle: Monitors the increase in fluorescence as thioflavin S or T dyes bind to β-sheet-rich structures [1] [4].
    • Typical Protocol:
      • Sample Preparation: Incubate the tau protein or model peptide (e.g., AcPHF6 at 100 μM) with an aggregation inducer like heparin or arachidonic acid [1] [2].
      • Inhibitor Addition: Co-incubate with the test compound at various concentrations (e.g., 0.1 - 50 μM) [1].
      • Kinetic Measurement: Monitor fluorescence intensity over time (e.g., 120 minutes) [1].
      • Data Analysis: Calculate the time at the midpoint of aggregation (tₘ) and the percentage inhibition of fluorescence intensity at a fixed time point [1].
  • Supporting and Orthogonal Assays:

    • Transmission Electron Microscopy (TEM): Used to visually confirm the reduction in fibril formation and changes in fibril morphology in the presence of the inhibitor [1] [4].
    • Circular Dichroism (CD) Spectroscopy: Tracks the conformational change of tau from a random coil to a β-sheet-rich structure, and its inhibition [1].
    • Molecular Modeling (in silico): Docking studies and molecular dynamics simulations (e.g., using models from PDB ID: 2ON9) can visualize the binding pose of inhibitors like PB2 on the PHF6 oligomer, identifying key interaction residues like Lys311 [5]. This approach is also applicable to nitrocatechols.

The workflow for a typical screening and validation process is summarized below.

G A 1. High-Throughput Screening (Thioflavin Assay) B 2. Hit Validation (TEM, CD Spectroscopy) A->B C 3. Mechanism Elucidation (Molecular Dynamics, NMR) B->C D 4. Cellular & Animal Models (e.g., Organotypic Slice Cultures) C->D

Research Status and Future Directions

Nitrocatechol-based tau inhibitors represent an active preclinical research area with significant potential.

  • Current Status: The primary evidence for nitrocatechols as tau-aggregation inhibitors comes from in vitro and computational studies [1] [5] [3]. The field is increasingly moving toward testing in more complex biological models.
  • Advantages and Challenges:
    • Advantage: Known safety and pharmacokinetic profiles of drugs like tolcapone and entacapone facilitate drug repurposing and derivative design [6] [3]. Tolcapone's ability to cross the blood-brain barrier is a key positive feature [6] [3].
    • Challenge: The inherent reactivity of the nitrocatechol scaffold can be associated with off-target effects or toxicity, such as the liver toxicity observed with tolcapone [3]. This necessitates careful structural optimization.
  • Emerging Strategies:
    • Designing hybrid molecules that combine nitrocatechol with other pharmacophores (e.g., naphthoquinone-dopamine hybrids) to enhance efficacy [6].
    • Developing dual-targeting inhibitors that can simultaneously modulate the aggregation of both tau and Aβ, two key proteins in Alzheimer's disease pathology [7].

References

3-Nitrocatechol biosynthesis in microbial pathways

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthesis Pathway and Microbial Hosts

The production of 3-Nitrocatechol in microbes typically involves the enzymatic transformation of simpler aromatic compounds. The table below summarizes the core elements of this biosynthetic pathway.

Component Description
Precursor Substrate 3-Nitrophenol (3-NP) [1]
Key Enzyme Toluene Dioxygenase (TOD) [1]

| Primary Microbial Hosts | • Pseudomonas putida F1 (ATCC 700007) [2] [1] • Recombinant E. coli (e.g., clone pDTG602) [2] [1] | | Mechanism | Dioxygenation of 3-Nitrophenol, leading to the formation of 3-NC [1] |

The following diagram illustrates the logical workflow from substrate to product, including the key components involved:

G Substrate Precursor Substrate 3-Nitrophenol Enzyme Key Enzyme Toluene Dioxygenase (TOD) Substrate->Enzyme Transformation Product Product 3-Nitrocatechol (3-NC) Enzyme->Product Host1 Microbial Host Pseudomonas putida F1 Host1->Enzyme Expresses Host2 Microbial Host Recombinant E. coli Host2->Enzyme Expresses

Process Optimization for Enhanced Yield

A key study optimized the biocatalytic production of 3-NC from laboratory to pilot scale. The major parameters and their optimal conditions are summarized below [2] [1].

Optimization Parameter Optimal/Conditions Reported
Bioreactor Scale 2.5 L [2] [1]
Final Product Yield 10 mM 3-NC [2] [1]
Process Efficiency ~90-95% product accumulation rate [2] [1]
Key Factors Nutrient amount, pH, temperature, substrate concentration, aeration, inoculum size, culture volume, and management of substrate/product toxicity [2] [1]
Biotransformation Strategy Both single-step and two-step processes were evaluated and optimized [2] [1]

Key Experimental Protocols and Methodologies

For researchers aiming to replicate or build upon this work, here are the detailed methodologies for key experiments.

Microbial Strain Cultivation and Maintenance
  • Strains Used: P. putida F1 and recombinant E. coli (pDTG602) [1].
  • Growth Media: Minimal Medium (MM) is used with the following composition per liter: Na₂HPO₄ (4.0 g), KH₂PO₄ (2.0 g), MgSO₄ (0.8 g), (NH₄)₂SO₄ (0.8 g), yeast extract (1.00 g), and 1 ml of a trace element solution [1].
  • Trace Element Solution: Contains Al(OH)₃, SnCl₂, KI, LiCl, MnSO₄·4H₂O, H₃BO₃, ZnSO₄·7H₂O, CoCl₂·6H₂O, NiSO₄·6H₂O, BaCl₂, and (NH₄)₆Mo₇O₂₄·4H₂O [1].
  • Culture Conditions: Incubation at 30°C with shaking (150 rpm). For the recombinant E. coli, the medium is supplemented with ampicillin (150 μg/ml) to maintain the plasmid [1].
Chromogenic Screening for Catechol Production

This plate-based assay quickly identifies microbial strains that produce catechols.

  • Procedure:
    • Grow bacterial isolates on MM agar plates containing the precursor substrate (e.g., 3-Nitrophenol).
    • Incubate plates at 30°C for 24 hours.
    • Overlay the grown plates with 1-2 ml of a 1 M p-toluidine solution (in N,N-dimethylformamide).
    • Add an overlay of a 0.5 M ferric chloride solution.
  • Positive Result: Formation of deep red-brown precipitates indicates the presence of catechol compounds [1].
Enzymatic Assay for Toluene Dioxygenase Activity

This assay spectrophotometrically measures the conversion of 3-NP to 3-NC.

  • Reaction Mixture:
    • Substrate: 3-Nitrophenol (5 mM)
    • Buffer: 50 mM potassium phosphate buffer (pH 7.0)
    • Enzyme Source: Cell extract (30-40 mg of protein)
    • Total Volume: 1 ml
  • Execution:
    • Initiate the reaction by adding the substrate.
    • Monitor the increase in absorbance at A max 292 nm (characteristic of 3-NC formation) every 2 minutes using a UV-Vis spectrophotometer [1].
Product Extraction and Analysis
  • Extraction: Culture samples are centrifuged, and the supernatant is extracted with ethyl acetate [1].
  • Analysis:
    • HPLC: Analysis is performed using a C-18 column with a diode array detector. A linear gradient of solvent A (1% acetic acid) and solvent B (100% acetonitrile) at a flow rate of 1.5 ml/min is used. Detection is at 280 nm [1] [3].
    • GC-MS: This is used to confirm the identity of the metabolic products by comparing their mass fragmentation patterns with authentic standards [3].

Key Insights for Research and Development

  • Strain Selection is Critical: The successful production of 3-NC is highly dependent on using microbial strains with the appropriate enzymatic machinery, such as P. putida F1 or recombinant E. coli expressing toluene dioxygenase [2] [1].
  • Scale-Up is a Multi-Parameter Problem: Achieving high yields requires systematic optimization of physical and chemical parameters, not just in flasks but in controlled bioreactors [2] [1].
  • Process Economics: The report that 3-NC is a high-value chemical (approximately $20,000/gram) underscores the economic potential of developing an efficient biocatalytic process [1].

References

Synthesis and Application of 3-Nitrobenzene-1,2-diol: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-Nitrobenzene-1,2-diol (3-Nitrocatechol, CAS 6665-98-1) is an important organic compound and versatile chemical intermediate in pharmaceutical and medicinal chemistry research. Its structure features a catechol moiety (a benzene ring with two adjacent hydroxyl groups) substituted with a nitro group at the 3-position. This document provides detailed application notes and protocols for the synthesis of 3-Nitrocatechol from catechol, with a focus on procedures relevant to drug development professionals.

The nitration of catechol represents a classic electrophilic aromatic substitution reaction where the electron-donating hydroxyl groups activate the aromatic ring toward electrophilic attack. The challenge in this synthesis lies in achieving regioselective mononitration at the 3-position while minimizing the formation of other isomers and by-products. This guide summarizes current methodologies, including traditional nitrating agents and emerging solid-supported alternatives, to provide researchers with practical synthetic options.

Chemical Properties and Applications

Physicochemical Properties

Table 1: Physicochemical Properties of 3-Nitrocatechol [1]

Property Value / Description
CAS Registry Number 6665-98-1
Molecular Formula C₆H₅NO₄
Molecular Weight 155.11 g/mol
Melting Point Not Specified
Boiling Point 278.88°C (rough estimate)
Density 1.5553 (rough estimate)
Water Solubility 14.88 g/L (at 20.5°C)
Appearance Not Specified
Flash Point 123.7°C
Research Applications

3-Nitrocatechol serves as a key building block in several research areas:

  • Pharmaceutical Intermediates: It is used as a chemical intermediate for synthesizing various pharmaceutical compounds. Its ability to act as a possible inhibitor of neuronal nitric oxide synthase (nNOS) makes it a potential candidate for developing drugs targeting neurological disorders associated with excessive nitric oxide production [1].

  • Medicinal Chemistry: In particular, 3-Nitrocatechol is utilized as a key building block for the synthesis of serotonin 5HT1A antagonists. These antagonists are important for developing drugs that modulate the serotonin 5HT1A receptor, which plays a crucial role in various physiological processes including mood regulation, anxiety, and sleep [1].

  • Coordination Chemistry: Nitroderivatives of catechol form binary, ternary, and quaternary complexes with more than 40 elements, highlighting their utility in materials science and analytical chemistry [2].

Synthetic Methodologies

Reaction Mechanism Overview

The nitration of catechol proceeds via a standard electrophilic aromatic substitution mechanism. The active electrophile in aromatic nitration is the nitronium ion (NO₂⁺), which is generated in situ when nitric acid is protonated by a strong acid (like H₂SO₄) and loses water [3].

The catechol substrate is highly activated toward electrophilic attack due to the electron-donating nature of the two hydroxyl groups. The reaction typically yields 3-nitrocatechol as the major mononitration product, with the nitro group positioned meta to one hydroxyl and ortho to the other, reflecting the strong activating and directing effects of the diol functionality [2].

G A Catechol D Electrophilic Attack A->D B Nitrating Mixture (HNO₃ + H₂SO₄) C Nitronium Ion (NO₂⁺) Formation B->C C->D Active Electrophile E Carbocation Intermediate D->E F Deprotonation E->F G 3-Nitrocatechol F->G

Detailed Experimental Protocols
Protocol 1: Traditional Nitration with Nitric Acid

Reagents: Catechol, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Diethyl Ether, Saturated Brine Solution, Anhydrous Sodium Sulfate.

Procedure:

  • Reaction Setup: Dissolve 5.0 g (45.4 mmol) of catechol in 15 mL of cold, concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer. Maintain the temperature between 0-5°C using an ice bath.
  • Nitration: Prepare a nitrating mixture by slowly adding 4.5 mL (68.1 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate vessel, keeping the temperature below 10°C.
  • Slow Addition: Add the nitrating mixture dropwise to the catechol solution over 30 minutes while maintaining the temperature below 5°C.
  • Stirring: After complete addition, continue stirring for an additional 2-4 hours while allowing the reaction mixture to gradually warm to room temperature.
  • Work-up: Carefully pour the reaction mixture over 50 g of crushed ice with vigorous stirring. Extract the product three times with 30 mL portions of diethyl ether.
  • Purification: Combine the organic layers and wash sequentially with water (2 × 20 mL) and saturated brine solution (20 mL). Dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to obtain crude 3-nitrocatechol.
  • Purification: Purify the crude product by recrystallization from toluene or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 3-nitrocatechol as a crystalline solid.

Safety Notes: Perform all operations in a fume hood. Wear appropriate personal protective equipment. The reaction is exothermic; control temperature carefully to prevent by-product formation. The product may discolor to brown on exposure to air and light, especially when moist [1].

Protocol 2: Solid-Supported Nitration Using Zeolite H-Y-Supported Copper(II) Nitrate

Reagents: Catechol, Copper(II) Nitrate, Zeolite H-Y, Appropriate Solvent for Extraction.

Procedure:

  • Reagent Preparation: Prepare zeolite H-Y-supported copper(II) nitrate by impregnating the zeolite with an aqueous solution of copper(II) nitrate followed by drying.
  • Reaction: Mix catechol (1.0 equiv) with zeolite H-Y-supported copper(II) nitrate (catalytic amount) in a solid-state reaction or with minimal solvent.
  • Stirring: Stir the reaction mixture at room temperature or elevated temperature (monitor by TLC).
  • Work-up: Upon completion, filter the solid-supported reagent. Concentrate the filtrate under reduced pressure to obtain the crude product.
  • Purification: Purify as in Protocol 1.

Note: This method has been reported to provide highly regiospecific mononitration of phenols and substituted phenols and may offer advantages in terms of selectivity and handling [1].

Protocol 3: Microwave-Assisted Nitration with Urea Nitrate

Reagents: Catechol, Urea Nitrate, Solvent (as required).

Procedure:

  • Mixing: Combine catechol (1.0 equiv) with urea nitrate (nitrating agent) in an appropriate microwave-safe vessel.
  • Irradiation: Subject the mixture to microwave irradiation for a short duration (specific time and power to be optimized).
  • Work-up and Purification: Process the reaction mixture as described in previous protocols to isolate 3-nitrocatechol.

Note: Urea nitrate serves as an inexpensive, acid-free, and safe nitrating agent that provides mononitration of phenols with exclusive ortho-selectivity under microwave irradiation. This method substantially reduces reaction times and can enhance product yields [1].

Analytical Characterization

Successful synthesis should be verified through appropriate analytical techniques:

  • Melting Point: Compare with literature values.
  • Thin-Layer Chromatography (TLC): Monitor reaction progress and purity using appropriate mobile phases.
  • FT-IR Spectroscopy: Characteristic O-H, C=O, C=C, and N=O stretches should be visible.
  • NMR Spectroscopy: Both ¹H and ¹³C NMR should be employed for structural confirmation.
  • Mass Spectrometry: Confirm molecular weight and fragmentation pattern.

Troubleshooting and Optimization

Table 2: Troubleshooting Guide for 3-Nitrocatechol Synthesis

Problem Possible Cause Solution
Low Yield Incomplete reaction Extend reaction time; ensure proper temperature control
Multiple Products Over-nitration, side reactions Use controlled stoichiometry; consider solid-supported reagents
Poor Regioselectivity Improper reaction conditions Optimize temperature; use regioselective nitrating agents
Product Decomposition Exposure to air/light Store under inert atmosphere; use fresh solvent
Difficulty in Purification Complex by-product mixture Employ column chromatography; optimize recrystallization solvent

Conclusion

The synthesis of this compound from catechol can be efficiently accomplished through several methods, each with distinct advantages. The traditional nitration approach using nitric and sulfuric acids remains a reliable laboratory-scale method, while emerging techniques like solid-supported reagents and microwave-assisted nitration offer improved selectivity and safety profiles. Researchers should select the methodology based on their specific requirements for purity, yield, and scalability. The product serves as a valuable intermediate for pharmaceutical development, particularly in the synthesis of neurological agents and serotonin receptor modulators.

References

Comprehensive Application Notes and Protocols: Biotransformation of Nitrobenzene to 3-Nitrocatechol by Pseudomonas putida

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitrobenzene transformation represents a significant challenge in bioremediation and biocatalysis due to the electron-withdrawing properties of the nitro group that make the aromatic ring resistant to oxidative attacks. Pseudomonas putida strains, particularly P. putida F1, have demonstrated remarkable capability to transform nitrobenzene into 3-nitrocatechol, a valuable precursor for pharmaceutical and industrial chemical synthesis. This enzymatic transformation is catalyzed by toluene dioxygenase, a multicomponent enzyme system that incorporates both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiol intermediates that are subsequently converted to catechol derivatives. Unlike chemical synthesis methods that often produce isomeric mixtures with poor regioselectivity, this biological approach offers exceptional regiosepecificity, producing 3-nitrocatechol as the predominant product. These application notes provide detailed methodologies for exploiting this biotransformation process, presenting optimized protocols for laboratory and potential scale-up applications.

Materials and Methods

Bacterial Strains and Culture Conditions

The successful biotransformation of nitrobenzene to 3-nitrocatechol requires careful selection of bacterial strains and precise culture conditions. Pseudomonas putida F1 (ATCC 700007) serves as the primary workhorse for this process due to its well-characterized toluene dioxygenase system [1] [2]. This strain should be maintained on Nutrient Agar plates at 4°C for short-term storage, with glycerol stocks (15-50% v/v) prepared for long-term preservation at -80°C.

For the biotransformation protocol, cultures are grown in Minimal Salt Media (MSM) with the following composition per liter: Na₂HPO₄ (4.0 g), KH₂PO₄ (2.0 g), MgSO₄ (0.8 g), (NH₄)₂SO₄ (0.8 g), and yeast extract (1.0 g) [2]. Additionally, a trace element solution should be added (1 mL/L) containing: Al(OH)₃ (0.1 g), SnCl₂ (0.5 g), KI (0.5 g), LiCl (0.05 g), MnSO₄·4H₂O (0.08 g), H₃BO₃ (0.5 g), ZnSO₄·7H₂O (0.1 g), CoCl₂·6H₂O (0.1 g), NiSO₄·6H₂O (0.1 g), BaCl₂ (0.05 g), and (NH₄)₆Mo₇O₂₄·4H₂O (0.05 g) [2].

Table 1: Bacterial Strains for Nitrobenzene Biotransformation

Strain Relevant Characteristics Transformation Products Key Enzymes Applications
P. putida F1 Wild-type, toluene degrader Nitrobenzene → 3-nitrocatechol Toluene dioxygenase Laboratory and pilot-scale production
P. putida 39/D Mutant of F1 strain Nitrobenzene → cis-1,2-dihydroxy-3-nitrocyclohexa-3,5-diene Modified toluene dioxygenase Intermediate production
P. putida JS150 Wild-type Nitrobenzene → 3-nitrocatechol Dioxygenase mechanism Mechanistic studies
Recombinant E. coli (pDTG602) Clone with toluene pathway genes Toluene → 3-methylcatechol Toluene dioxygenase Enzyme production
Biotransformation Experimental Setup
2.2.1 Culture Growth and Induction
  • Inoculum Preparation: Transfer a single colony of P. putida F1 from a fresh agar plate to 50 mL of MSM supplemented with 10 mM glucose in a 250 mL Erlenmeyer flask. Incubate at 30°C with shaking at 150 rpm for 16-18 hours until the culture reaches mid-exponential phase (OD₆₀₀ ≈ 0.8-1.0) [2].

  • Enzyme Induction: Transfer the grown inoculum (10% v/v) to fresh MSM with 0.5-1.0 mM vapor-phase toluene as the inducer. Toluene should be provided in a separate container within the flask to avoid direct contact with cells, or added to the flask's side arm for controlled exposure [1]. Incubate for an additional 4-6 hours at 30°C with shaking at 150 rpm to fully induce the toluene dioxygenase enzyme system.

2.2.2 Biotransformation Reaction
  • Cell Harvesting: Collect induced cells by centrifugation at 8,000 × g for 10 minutes at 4°C. Gently wash the cell pellet twice with potassium phosphate buffer (50 mM, pH 7.0) to remove residual toluene and metabolites [2].

  • Reaction Setup: Resuspend the washed cells to an OD₆₀₀ of 1.0-2.0 (approximately 0.5-1.0 g dry cell weight/L) in fresh phosphate buffer. Add nitrobenzene from a sterile stock solution (100 mM in dimethylformamide or ethanol) to a final concentration of 5-10 mM [2]. The reaction should be performed in baffled flasks with a working volume not exceeding 20% of the total flask volume to ensure adequate aeration.

  • Process Conditions: Incubate the reaction mixture at 30°C with shaking at 150-200 rpm to maintain sufficient oxygen transfer, which is critical for dioxygenase activity [1] [2]. Monitor the biotransformation over 2-24 hours, sampling periodically for analysis.

Analytical Methods
2.3.1 Product Detection and Quantification
  • Chromatographic Analysis: Analyze samples using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. The mobile phase should consist of methanol:water (80:20, v/v) with 0.1% acetic acid at a flow rate of 1 mL/min [3]. Detect 3-nitrocatechol at 292 nm using a UV-Vis detector, with quantification based on comparison with authentic standards [2].

  • Gas Chromatography-Mass Spectrometry: For confirmation, derivative samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and analyze by GC-MS using a DB-5 capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) with helium carrier gas at 1.0 mL/min. Use a temperature program from 40°C to 270°C at 8°C/min [3].

2.3.2 Enzyme Activity Assays
  • Toluene Dioxygenase Assay: Measure enzyme activity in cell extracts by monitoring the conversion of 3-nitrophenol to 3-nitrocatechol. The reaction mixture (1 mL total volume) should contain 3-nitrophenol (5 mM), potassium phosphate buffer (50 mM, pH 7.0), and cell extract (30-40 mg of protein) [2]. Monitor the increase in absorbance at 292 nm (λₘₐₓ for 3-nitrocatechol) spectrophotometrically at room temperature.

  • Radioactive Assay Alternative: For enhanced sensitivity, use [¹⁴C]-labeled toluene (500 μM) in dimethylformamide with cell extract (20-40 mg protein), NADH (2 mM), and ferrous sulfate (150 μM) in Bis-Tris propane HCl buffer (50 mM, pH 6.8) [2]. After 10 minutes incubation, separate metabolites by thin-layer chromatography and quantify by scintillation counting.

Results and Data Analysis

Metabolic Pathway and Mechanism

The biotransformation of nitrobenzene to 3-nitrocatechol in P. putida F1 proceeds through a dioxygenase mechanism confirmed by ¹⁸O₂ labeling studies [1]. The reaction involves the incorporation of both atoms of molecular oxygen into the aromatic ring, initially forming a cis-1,2-dihydroxy-3-nitrocyclohexa-3,5-diene intermediate. This unstable dihydrodiol is subsequently converted to 3-nitrocatechol through aromatization,

G NB Nitrobenzene Dihydrodiol cis-1,2-Dihydroxy- 3-nitrocyclohexa-3,5-diene NB->Dihydrodiol Oxygenation O2 Molecular Oxygen (O₂) O2->Dihydrodiol Incorporation of both oxygen atoms NC 3-Nitrocatechol Dihydrodiol->NC Aromatization TDO Toluene Dioxygenase (Multi-component enzyme) TDO->NB Catalyzes

Figure 1: Metabolic Pathway of Nitrobenzene Biotransformation to 3-Nitrocatechol in Pseudomonas putida F1

Process Optimization Data

Optimization of critical parameters is essential for maximizing 3-nitrocatechol yields. The following data represent consolidated optimization findings from multiple studies:

Table 2: Optimization Parameters for 3-Nitrocatechol Production

Parameter Optimal Condition Effect on Yield Notes
Temperature 30°C Maximum conversion rate Reduced yields at <25°C or >37°C
pH 7.0-7.5 Highest enzyme activity Activity decreases significantly outside pH 6.5-8.0
Nitrobenzene Concentration 5-10 mM ~90-95% conversion Inhibition observed at >15 mM
Aeration 150-200 rpm shaking Essential for dioxygenase activity Low oxygen reduces conversion rate
Induction Toluene vapor (0.5-1 mM) Required for enzyme expression Nitrobenzene does not induce the pathway
Cell Density OD₆₀₀ = 1.0-2.0 Linear increase in product formation Higher densities possible with fed-batch approach
Reaction Time 4-8 hours ~90% of maximum yield Product degradation after 24 hours

Under optimized conditions at pilot scale (2.5 L bioreactor), P. putida F1 can achieve approximately 90-95% conversion of nitrobenzene to 3-nitrocatechol, yielding approximately 10 mM product concentration [2]. The rate of product accumulation increases significantly with proper process control, particularly aeration and temperature maintenance.

Troubleshooting and Technical Notes

Common Experimental Issues
  • Low Conversion Rates: Inadequate enzyme induction is a frequent cause. Ensure proper toluene induction prior to nitrobenzene exposure. Verify that toluene is provided in vapor phase to prevent toxicity while ensuring sufficient induction [1]. Alternatively, test induction with alternative inducters like o-xylene.

  • Product Degradation: 3-Nitrocatechol may be further degraded by catechol-degrading enzymes. Use resting cells rather than growing cultures and monitor reaction time courses to identify optimal harvest times before degradation occurs [1].

  • Substrate Toxicity: Nitrobenzene concentrations above 15 mM can inhibit cellular metabolism and reduce conversion efficiency. Employ fed-batch approaches where nitrobenzene is added incrementally to maintain concentrations below inhibitory levels while ensuring sufficient substrate availability.

  • Inconsistent Results Between Batches: Maintain strict control over culture age and physiological state. Use cells harvested during mid-exponential growth phase (OD₆₀₀ ≈ 0.8-1.0) for most consistent results [2]. Prepare fresh nitrobenzene stock solutions regularly as the compound can degrade over time.

Scale-up Considerations

For process scale-up beyond laboratory volumes, several factors require special attention:

  • Oxygen Transfer: The toluene dioxygenase reaction requires substantial oxygen supply as both oxygen atoms are incorporated into the product. In bioreactors, maintain dissolved oxygen above 20% saturation through increased agitation, aeration rate, or oxygen enrichment [1] [2].

  • Substrate Delivery: For larger-scale operations, implement controlled feeding strategies for both the inducer (toluene) and substrate (nitrobenzene) to maintain optimal concentrations while minimizing toxicity effects.

  • Product Recovery: 3-Nitrocatechol can be extracted from acidified reaction mixtures using organic solvents such as ethyl acetate or diethyl ether [3]. Subsequent concentration by rotary evaporation provides product sufficiently pure for many applications.

Applications and Significance

The enzymatic production of 3-nitrocatechol using P. putida F1 offers significant advantages over traditional chemical synthesis methods. The biological process provides exceptional regioselectivity, producing specifically the 3-isomer without the isomeric mixtures typical of chemical synthesis [2]. This specificity is particularly valuable for pharmaceutical applications where isomer purity is critical.

The demonstrated scalability of this biotransformation process, with successful pilot studies in 2.5 L bioreactors achieving approximately 90-95% conversion efficiency, highlights its potential for industrial application [2]. The production of 3-nitrocatechol represents a compelling example of green chemistry alternatives to conventional synthetic organic chemistry, utilizing mild reaction conditions and reducing environmental impacts associated with chemical synthesis.

Furthermore, this system serves as a model for biotransformation approaches to other substituted catechols, which serve as precursors for pharmaceuticals including adrenergic catecholamines, biogenic amines, and L-DOPA [2]. The same enzymatic system can transform various substituted benzenes to their corresponding catechol derivatives, expanding the utility of this platform beyond nitrobenzene transformation.

References

Application Notes and Protocols for the Production of 3-Nitrocatechol via the Toluene Dioxygenase Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-Nitrocatechol (3-NC) is a high-value substituted catechol that serves as a crucial precursor for the large-scale synthesis of pharmaceuticals, agrochemicals, and other industrial products. Its chemical synthesis is challenging due to poor regio-selectivity, multiple reaction steps, and low overall yield. Consequently, 3-NC commands a high market price. Biocatalytic production using microbial enzymes offers a highly selective and efficient alternative. These notes detail the use of the toluene dioxygenase (TOD) pathway in selected bacterial strains for the optimized production of 3-NC, providing standardized protocols for researchers [1].

The TOD pathway, found in bacteria like Pseudomonas putida F1, initiates the degradation of toluene and related aromatics. This multicomponent enzyme system can co-oxidize nitroaromatics like nitrobenzene or nitrophenols, leading to the accumulation of 3-NC as a metabolite. The following sections provide a detailed methodology for harnessing this pathway for targeted synthesis [2] [1] [3].

Metabolic Pathway and Mechanism

Toluene dioxygenase is a multi-component enzyme system that catalyzes the initial step in the oxidative metabolism of toluene. When the strain is grown on toluene, the pathway is induced. However, when presented with nitrobenzene as a substrate, the dioxygenase acts to form a cis-dihydrodiol intermediate, which is then rearomatized by a dehydrogenase to form 3-nitrocatechol [2] [1]. The critical feature for a production strain is the absence or inhibition of catechol 2,3-dioxygenase (C23O), the meta-cleavage enzyme that would otherwise degrade 3-NC, thereby allowing for its accumulation [1] [4].

The following diagram illustrates the primary metabolic pathway for 3-NC production and the competing degradation route.

G NB Nitrobenzene Dihydrodiol cis-DihydrodiolnIntermediate NB->Dihydrodiol Toluene Dioxygenase ThreeNC 3-Nitrocatechol (Product) Dihydrodiol->ThreeNC Dehydrogenase Degraded Ring-CleavednProducts ThreeNC->Degraded Catechol 2,3-Dioxygenase

Strains and Biocatalysts

The selection of an appropriate microbial catalyst is paramount. The following strains have been validated for 3-NC production:

  • Pseudomonas putida F1 (ATCC 700007): This wild-type strain possesses a native TOD pathway. When grown on toluene, it can transform nitrobenzene into 3-NC. A key to achieving high yields is the partial inhibition of the meta-cleavage enzyme (C23O) by 3-NC itself, which reduces further degradation [2] [1].
  • Recombinant Escherichia coli (e.g., pDTG602): This engineered clone contains the genes for the first two enzymes of the TOD pathway from P. putida F1. This system is often preferred as it minimizes the risk of product degradation due to the absence of a complete native catabolic pathway, leading to higher accumulation [1].
  • Nocardia S3: Studied for its toluene dioxygenase activity, this strain has been used in optimization studies, which revealed that the accumulation of 3-NC itself leads to the gradual inhibition of the biotransformation process [2].

Detailed Experimental Protocols

Protocol 1: Production of 3-Nitrocatechol using Pseudomonas putida F1

4.1.1 Materials

  • Strain: Pseudomonas putida F1 (ATCC 700007).
  • Growth Media:
    • LB Broth: For seed culture and strain maintenance.
    • Minimal Media (MM): For biotransformation. Per liter: 4.0 g Na₂HPO₄, 2.0 g KH₂PO₄, 0.8 g MgSO₄, 0.8 g (NH₄)₂SO₄, 1.0 g yeast extract. Add 1 mL of trace element solution [1].
  • Inducer and Substrate: Toluene (for pre-growth induction), Nitrobenzene or 3-Nitrophenol (as substrate for 3-NC production).
  • Equipment: Shaking incubator, centrifuge, spectrophotometer, bioreactor (for pilot scale).

4.1.2 Procedure

  • Culture Preparation: Inoculate P. putida F1 from a glycerol stock or agar plate into LB medium and incubate overnight at 30°C with shaking (150-200 rpm).
  • Pathway Induction: Transfer the seed culture (2-5% v/v inoculum) into fresh MM. Induce the TOD pathway by adding filter-sterilized toluene vapor or a very low concentration (e.g., 0.5 mM) to the culture headspace. Grow the cells to mid-exponential phase (OD₆₀₀ ≈ 0.6-0.8) [1].
  • Biotransformation:
    • Harvest cells by centrifugation (4,000 x g, 10 min, 4°C).
    • Resuspend the cell pellet in MM to a high density (OD₆₀₀ ~10-20).
    • Add the substrate, nitrobenzene, at an optimized concentration of 5-10 mM. Higher concentrations may be toxic [1].
    • Incubate the reaction mixture at 30°C with vigorous shaking (200-250 rpm) to ensure high oxygen transfer. Monitor the reaction for 2-24 hours.
  • Product Extraction and Analysis:
    • Centrifuge the biotransformation mixture to remove cells.
    • Extract the supernatant with an equal volume of ethyl acetate.
    • Concentrate the organic solvent layer under vacuum.
    • Analyze the sample using HPLC or TLC against an authentic 3-NC standard. A chromogenic assay using p-toluidine and ferric chloride can also be used for rapid detection, yielding a deep red-brown precipitate [1].
Protocol 2: Cell-Free Biotransformation using Enzyme Extract

This protocol is suitable for mechanistic studies and when cell viability is a concern.

4.2.1 Materials

  • Cell extract from toluene-induced P. putida F1 or recombinant E. coli.
  • Reaction Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0.
  • Cofactor: NADH (2 mM).
  • Substrate: Nitrobenzene or 3-Nitrophenol (5 mM).

4.2.2 Procedure

  • Prepare Cell Extract: Grow and induce cells as in Protocol 1. Harvest cells by centrifugation. Resuspend in phosphate buffer and disrupt using sonication or a French press. Centrifuge at high speed (10,000 x g, 20 min, 4°C) to remove cell debris. Use the supernatant as the crude enzyme extract [1].
  • Enzymatic Reaction: Assemble a 1 mL reaction mixture containing:
    • 50 mM Potassium Phosphate Buffer, pH 7.0
    • 5 mM Nitrobenzene
    • 2 mM NADH
    • 30-40 mg of protein from the cell extract
  • Incubate the reaction at room temperature and monitor the formation of 3-NC by tracking the increase in absorbance at A₂₉₂ nm over time [1].
  • Stop the reaction by adding an organic solvent (e.g., acetonitrile) for analysis.
Process Optimization and Scale-Up

Achieving high yields at scale requires careful optimization of key parameters. The following table summarizes critical variables and their optimized ranges based on published studies [1].

Table 1: Key Optimization Parameters for 3-NC Production

Parameter Optimal Range/ Condition Impact and Notes
Temperature 28-30°C Standard for mesophilic bacteria; higher temperatures may denature enzymes.
pH 7.0 - 7.5 Optimal for toluene dioxygenase activity.
Aeration High (200-250 rpm shaking) Toluene dioxygenase is oxygen-dependent; critical for reaction rate.
Substrate Concentration 5-10 mM Nitrobenzene is toxic at high concentrations; fed-batch addition can help.
Inoculum Size 2-5% (v/v) for seed; High cell density for reaction Ensures robust growth and high biocatalyst density for transformation.
Inducer Toluene vapor or low conc. (0.5 mM) Essential for strong expression of the toluene dioxygenase pathway.
Nutrient Limitation Nitrogen-limited conditions Can enhance enzyme expression in some strains [5].

For pilot-scale production in a 2.5 L bioreactor, control over these parameters is enhanced. Implement dissolved oxygen (DO) control to maintain levels above 30%, strict pH control, and fed-batch addition of the nitroaromatic substrate to mitigate toxicity and inhibition. Under these optimized conditions, yields of up to 10 mM 3-NC have been reported [1].

The overall experimental workflow, from strain preparation to product analysis, is summarized below.

G Start Strain Inoculationn(LB Medium) Induce Pathway Inductionn(Minimal Media + Toluene) Start->Induce Harvest Harvest and Concentrate Cells Induce->Harvest React Biotransformation Reactionn(High-Density Cells + Substrate) Harvest->React Extract Product Extractionn(Centrifugation, Solvent Extraction) React->Extract Analyze Analysis & Validationn(HPLC, TLC, Chromogenic Assay) Extract->Analyze

Troubleshooting and Critical Factors

  • Low Product Yield: This is often due to degradation of 3-NC by catechol 2,3-dioxygenase (C23O). Using recombinant E. coli strains that lack C23O or optimizing the reaction to minimize C23O activity (e.g., by oxygen limitation) can resolve this [1] [4].
  • Substrate Toxicity: Nitroaromatic compounds can inhibit microbial growth. Use fed-batch substrate addition or two-phase reaction systems (aqueous/organic) to maintain sub-inhibitory concentrations [1].
  • Product Inhibition: The accumulation of 3-NC itself inhibits the activity of toluene dioxygenase, leading to a decline in the biotransformation rate over time. This is a major bottleneck for high-titer production. Strategies include in-situ product removal (ISPR) through continuous extraction [2].
  • Iron Limitation: Toluene dioxygenase and other oxygenases are iron-containing enzymes. Iron-limited conditions can significantly reduce enzyme activities and overall pathway efficiency. Ensure sufficient iron is available in the medium (e.g., via FeCl₃) [6].

Conclusion

The biocatalytic production of 3-nitrocatechol using the toluene dioxygenase pathway represents a robust, selective, and scalable alternative to chemical synthesis. The successful implementation of this process hinges on the choice of microbial catalyst, precise induction of the pathway, and meticulous optimization of physical and chemical parameters to maximize yield while minimizing substrate toxicity and product inhibition. The protocols outlined herein provide a reliable foundation for laboratory-scale production and process development aimed at industrial application.

References

Comprehensive Application Notes and Protocols for 3-Nitrobenzene-1,2-diol Based COMT Inhibitors in Parkinson's Disease Adjunctive Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Catechol-O-methyltransferase (COMT) is a magnesium-dependent enzyme that catalyzes the methylation of catechol-containing substrates, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor [1]. This enzymatic activity is crucial for the metabolism of endogenous neurotransmitters like dopamine and norepinephrine, as well as exogenous compounds including the Parkinson's disease therapeutic levodopa (L-DOPA) [1]. The inhibition of COMT has emerged as a valuable therapeutic strategy, particularly for managing Parkinson's disease, where COMT inhibitors reduce the peripheral conversion of L-DOPA to 3-O-methyl-L-DOPA (3-OMD), thereby enhancing L-DOPA bioavailability and brain penetration [2] [1].

The 3-nitrobenzene-1,2-diol (nitrocatechol) moiety serves as a critical pharmacophore in COMT inhibitor design, forming the structural basis for several therapeutic agents [3]. This review presents comprehensive application notes and experimental protocols for research and development activities centered on nitrocatechol-based COMT inhibitors, with particular emphasis on their role as adjunctive therapies in Parkinson's disease treatment alongside L-DOPA and peripheral aromatic amino acid decarboxylase inhibitors [2] [4].

COMT Inhibitor Classification and Key Compounds

COMT inhibitors are typically categorized into generations based on their development timeline, selectivity, and clinical properties (Table 1) [1]. First-generation inhibitors included simple catechol and pyrogallol derivatives but suffered from poor selectivity and limited efficacy [1]. Second-generation inhibitors, featuring the nitrocatechol pharmacophore, demonstrated significantly improved potency and selectivity [1]. Third-generation inhibitors like opicapone offer further enhancements in duration of action and safety profiles [1] [4].

Table 1: Classification and Properties of Key COMT Inhibitors

Compound Name Generation Chemical Structure Features Key Properties Clinical Status
Tolcapone Second Nitrocatechol with added aromatic ring Potent, long-acting, crosses BBB, hepatotoxicity risk [2] [1] Restricted use due to liver toxicity [1]
Entacapone Second Nitrocatechol with acrylonitrile group Short-acting, peripherally selective, safer profile [2] [1] Marketed, taken with each L-DOPA dose [1]
Opicapone Third Nitrocatechol with 1,2,4-oxadiazole and pyridine N-oxide Long-acting, purely peripheral, once-daily dosing [1] [4] Approved (EMA 2016, FDA 2020) [1] [4]
Nitecapone Second Nitrocatechol derivative Early second-generation compound [1] Investigational
Nebicapone Second Nitrocatechol derivative Longer duration than entacapone [1] Investigational

Structure-Activity Relationship (SAR) of Nitrocatechol Pharmacophore

The nitrocatechol moiety (3,4-dihydroxy-5-nitrophenyl) serves as the essential structural component for effective COMT inhibition [3]. Comprehensive SAR analysis reveals several critical features:

  • The catechol group (3,4-dihydroxy substitution) coordinates with the magnesium ion in the COMT active site through its hydroxyl groups, facilitating binding and inhibition [1] [3].
  • The nitro group at position 5 enhances electron withdrawal from the aromatic ring, increasing the acidity of the catechol hydroxyl groups and strengthening interaction with the enzymatic Mg²⁺ cofactor [1].
  • Structural extensions from the catechol core, particularly at position 1, allow for optimization of pharmacokinetic properties, selectivity, and duration of action [1] [4].
  • The incorporation of heterocyclic systems such as 1,2,4-oxadiazole in opicapone significantly extends the duration of COMT inhibition while maintaining peripheral selectivity [1] [4].

Recent research has also revealed that the nitrocatechol pharmacophore demonstrates anti-aggregation properties against pathological protein assemblies, including tau protein and α-synuclein, suggesting potential applications beyond COMT inhibition in neurodegenerative disorders [3].

Experimental Protocols

Protocol 1: Synthesis of Nitrocatechol Derivatives

Objective: To synthesize 3-(3,4-dihydroxyphenyl)propanenitrile, a representative nitrocatechol derivative [1].

Materials:

  • Corresponding methoxy-protected starting materials (commercially available)
  • Boron tribromide (BBr₃), anhydrous dichloromethane (CH₂Cl₂)
  • Inert atmosphere (argon/nitrogen) equipment
  • Standard purification supplies (silica gel, TLC plates) [1]

Procedure:

  • Begin with commercially available methoxy-protected precursor compounds.
  • Conduct nitration reaction on protected starting material using standard nitrating conditions.
  • For cyanomethyl group introduction: Convert 2-phenyl ethanol to 2-phenyl ethyl bromide via Apple reaction, followed by conversion to nitrile using potassium cyanide (KCN) [1].
  • Deprotect methoxy groups using BBr₃ in anhydrous CH₂Cl₂ at -78°C to 25°C [1] [4].
  • Isolate product via recrystallization from dichloromethane-ethanol mixture [4].
  • Verify structure and purity using NMR, elemental analysis, and HPLC [4].

Safety Notes: Perform BBr₃ reactions under inert atmosphere in fume hood; use appropriate personal protective equipment.

Protocol 2: In Vitro COMT Inhibition Assay

Objective: To evaluate the inhibitory potency of synthesized nitrocatechol compounds against soluble COMT (S-COMT) [1].

Materials:

  • Purified S-COMT enzyme (commercial source or tissue extraction)
  • Substrate: Dopamine or appropriate catechol compound
  • Cofactor: S-adenosyl-L-methionine (SAM)
  • Magnesium chloride (MgCl₂)
  • Phosphate buffer (pH 7.4)
  • Test compounds dissolved in DMSO or aqueous buffer
  • HPLC system with appropriate detection method [1]

Procedure:

  • Prepare assay mixture containing phosphate buffer (pH 7.4), MgCl₂ (1-2 mM), SAM (100-200 μM), and S-COMT enzyme.
  • Pre-incubate test compounds at multiple concentrations (typically 0.1-50 μM) with enzyme mixture for 15 minutes at 37°C [1].
  • Initiate reaction by adding substrate (dopamine or other catechol) at Km concentration.
  • Incubate at 37°C for 30-60 minutes.
  • Terminate reaction by adding perchloric acid or by heating.
  • Analyze reaction mixtures using HPLC to quantify methylated product formation.
  • Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using appropriate statistical methods.

Validation: Include reference inhibitors (entacapone, tolcapone) as positive controls in each experiment.

Protocol 3: Stability Assessment in Physiological Buffer

Objective: To evaluate the stability of nitrocatechol derivatives under physiological conditions [1].

Materials:

  • Test compounds
  • Phosphate buffer (pH 7.4)
  • HPLC system with UV/Vis or MS detection
  • Thermostated incubation chamber

Procedure:

  • Prepare compound solutions in phosphate buffer (pH 7.4) at appropriate concentrations (e.g., 10-100 μM).
  • Incubate solutions at 37°C with monitoring for up to 24 hours.
  • Collect aliquots at predetermined time points (0, 0.5, 1, 2, 4, 8, 24 hours).
  • Analyze samples by HPLC to quantify remaining parent compound.
  • Calculate degradation half-life when applicable.
  • Identify major degradation products using LC-MS when possible [1].

Experimental Data and Analysis

Table 2: In Vitro COMT Inhibition and Physicochemical Properties of Selected Nitrocatechol Derivatives

Compound ID IC₅₀ (μM) Degradation in pH 7.4 Buffer (1h) Lipophilicity (Log P) Special Features
Tolcapone 0.15-0.25* Minimal High [3] Crosses BBB, hepatotoxicity risk [1]
Entacapone 0.3-0.5* Minimal Moderate [3] Peripheral selectivity [1]
Opicapone 0.001-0.01* Minimal Moderate Picomolar affinity, once-daily dosing [1]
Dopamine analog 6 Variable Significant degradation [1] - Poor stability [1]
PCN (15) Variable Significant degradation [1] - Poor stability [1]

*Representative values from literature; actual IC₅₀ may vary based on assay conditions.

Additional Applications and Emerging Research

Beyond COMT inhibition, the nitrocatechol pharmacophore demonstrates promising applications in other neurodegenerative contexts:

  • Tau Aggregation Inhibition: Tolcapone and entacapone exhibit anti-aggregation properties against the tau-derived hexapeptide ³⁰⁶VQIVYK³¹¹, with tolcapone showing 46% inhibition of fluorescence intensity at 50 μM in thioflavin S assays [3].
  • α-Synuclein Modulation: Preliminary studies suggest nitrocatechol compounds may interfere with α-synuclein fibril formation, relevant for Parkinson's disease pathology [3].
  • Molecular Mechanisms: In silico modeling indicates that the 3,4-dihydroxy substituents form polar contacts with lysine side chains in the steric zipper region of tau hexapeptides, while the nitro group establishes close contact with lysine residues, preventing β-sheet assembly [3].

Troubleshooting Guide

  • Low Compound Stability: If test compounds show significant degradation during buffer incubation, consider structural modifications with electron-withdrawing groups or formulation approaches to enhance stability [1].
  • Poor Aqueous Solubility: For highly lipophilic compounds, use minimal DMSO (≤1% final concentration) or employ solubilizing agents such as cyclodextrins for in vitro assays.
  • Variable Enzyme Activity: Always include reference inhibitors in each assay batch to normalize results and account for inter-assay variability.
  • Non-linear Kinetics: Ensure substrate and cofactor concentrations are optimized and not limiting; perform preliminary kinetic characterization for new compound classes.

Conclusion

The this compound pharmacophore continues to be a privileged structure in COMT inhibitor development, with evolving applications in neurodegenerative disease therapeutics. These application notes and protocols provide a foundation for research activities ranging from compound synthesis and characterization to mechanistic studies. The ongoing optimization of nitrocatechol derivatives represents a promising approach for addressing unmet needs in Parkinson's disease management and potentially other protein aggregation disorders.

Visual Workflows

Experimental Workflow for COMT Inhibitor Development

COMTWorkflow compound_design Compound Design Nitrocatechol Derivatives synthesis Synthesis & Purification BBr3 Demethylation compound_design->synthesis Chemical Proposal in_vitro In Vitro Screening COMT Inhibition Assay synthesis->in_vitro Pure Compounds stability Stability Assessment pH 7.4 Buffer in_vitro->stability Active Candidates sar SAR Analysis Structure Optimization stability->sar Stability Data sar->compound_design Design Feedback in_vivo In Vivo Evaluation Animal Models sar->in_vivo Optimized Leads clinical Clinical Development in_vivo->clinical Promising Candidate

COMT Inhibition Mechanism

COMTMechanism l_dopa L-DOPA comt COMT Enzyme l_dopa->comt Methylation brain_dopa Increased Brain Dopamine l_dopa->brain_dopa Enhanced Delivery three_omd 3-OMD (Inactive Metabolite) comt->three_omd Normal Pathway inhibitor Nitrocatechol Inhibitor inhibitor->comt Competitive Inhibition

References

Comprehensive Application Notes and Protocols: 3-Nitrocatechol as Intermediate in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

3-Nitrocatechol (3-NC) represents a valuable chemical intermediate with significant importance in pharmaceutical development and industrial chemistry. This substituted catechol derivative serves as a key precursor molecule for synthesizing various fine chemicals, pharmaceuticals, and agricultural products. The compound's structure features a catechol (1,2-dihydroxybenzene) backbone with a nitro group at the 3-position, creating unique electronic properties that facilitate diverse chemical transformations. The significance of 3-nitrocatechol is underscored by its high market value of approximately $20,000 per gram, reflecting both the challenges in its synthesis and its importance in specialized applications [1].

The industrial relevance of 3-nitrocatechol stems from its role as a building block for synthesizing adrenergic catecholamines, biogenic amines, and L-DOPA—a critical medication used in hospitals for anesthesia and Parkinson's disease treatment [1]. Traditional chemical synthesis methods often suffer from regioselectivity issues, resulting in mixtures of 3- and 4-substituted catechols that require expensive separation procedures. Additionally, chemical synthesis typically involves multiple reaction steps with poor recovery rates at industrial scale [1]. These limitations have driven research toward alternative production methods, particularly biocatalytic approaches that offer improved selectivity and potential cost-effectiveness for industrial-scale production [1].

Biotransformation Protocols

Microbial Screening and Selection

The production of 3-nitrocatechol through biotransformation begins with careful selection of appropriate microbial strains. Among various screened microorganisms, two strains have demonstrated particular efficacy for 3-nitrocatechol accumulation:

  • Pseudomonas putida F1 (ATCC No. 700007): This wild-type strain possesses toluene dioxygenase activity that enables conversion of 3-nitrophenol to 3-nitrocatechol [1]
  • Recombinant Escherichia coli (pDTG602): This engineered clone contains the first two genes of the toluene degradation pathway, allowing it to transform toluene into catechol derivatives [1]

These strains can be initially screened using a chromogenic plate assay developed by Parke [1]. The method involves growing isolates on minimal media agar plates containing 3-nitrophenol or toluene as biotransformation substrates. After 24-hour incubation at 30°C, the plates are treated with p-toluidine solution (1 M in N,N-dimethylformamide) followed by ferric chloride (0.5 M). Positive clones are identified by the formation of deep red-brown precipitates indicating catechol production [1].

Laboratory-Scale Biotransformation

For laboratory-scale production of 3-nitrocatechol, the following protocol has been optimized:

  • Growth Conditions: Inoculate P. putida F1 or recombinant E. coli (pDTG602) in minimal media (MM) with the following composition per liter: Na₂HPO₄ (4.0 g), KH₂PO₄ (2.0 g), MgSO₄ (0.8 g), (NH₄)₂SO₄ (0.8 g), yeast extract (1.00 g), and trace element solution [1]
  • Culture Conditions: Incubate at 30°C with agitation at 150 rpm for 24 hours [1]
  • Biotransformation Reaction: For P. putida F1, use 3-nitrophenol (5 mM) as substrate; for recombinant E. coli, use toluene as substrate [1]
  • Enzyme Assay: Prepare cell extracts by sonication (10 min) followed by centrifugation (10,000 rpm, 20 min, 4°C). Determine protein concentration using Bradford assay [1]
  • Reaction Mixture: Combine 3-nitrophenol (5 mM), potassium phosphate buffer (50 mM, pH 7.0), and cell extract (30-40 mg protein) in a final volume of 1 mL [1]
  • Reaction Monitoring: Initiate reaction by substrate addition and scan from 250-450 nm every 2 minutes using UV-Vis spectrophotometry. Monitor increasing absorbance at λmax 292 nm indicating 3-nitrocatechol formation [1]

Table 1: Optimization Parameters for 3-Nitrocatechol Biotransformation

Parameter Optimal Condition Effect on Yield
Temperature 30°C Maximum enzyme activity
pH 7.0 Optimal for toluene dioxygenase
Substrate Concentration 5 mM 3-nitrophenol Balance between conversion and toxicity
Aeration 150 rpm shaking Essential for oxygen-dependent dioxygenase
Inoculum Size OD600 = 0.5-1.0 Sufficient biomass for high conversion
Pilot-Scale Production in Bioreactor

For scale-up to pilot production, the following protocol has been successfully implemented in 2.5L bioreactors:

  • Inoculum Preparation: Grow seed culture in nutrient broth overnight at 30°C with shaking at 150 rpm [1]
  • Bioreactor Setup: Transfer culture to 2.5L bioreactor containing optimized minimal media with controlled aeration [1]
  • Process Parameters: Maintain temperature at 30°C, pH at 7.0, and dissolved oxygen above 30% saturation [1]
  • Substrate Feeding: Employ fed-batch addition of 3-nitrophenol to maintain concentration below inhibitory levels while maximizing conversion rate [1]
  • Process Monitoring: Track product accumulation through regular sampling and spectrophotometric analysis at 292 nm [1]

This optimized pilot-scale process achieves 90-95% conversion rates with final 3-nitrocatechol yields of approximately 10 mM [1]. The process significantly benefits from careful control of aeration and nutrient supply to maintain cell viability throughout the biotransformation period.

Downstream Processing and Recovery

Following biotransformation, 3-nitrocatechol recovery involves:

  • Cell Separation: Remove biomass by centrifugation at 10,000 × g for 15 minutes at 4°C [1]
  • Product Extraction: Extract 3-nitrocatechol from supernatant using organic solvents such as ethyl acetate [1]
  • Concentration: Evaporate solvent under reduced pressure to obtain concentrated product [1]
  • Purification: Further purify by recrystallization or chromatographic methods if required [1]

Chemical Synthesis Protocols

Chemical Synthesis Route

While biocatalytic methods offer advantages in regioselectivity, chemical synthesis remains an important approach for 3-nitrocatechol production. The synthetic strategy involves nitration followed by deprotection of protected catechol derivatives [2]. This method allows control over the position of nitration through appropriate protection of the hydroxyl groups.

The general synthetic approach involves:

  • Protection Step: Protect catechol hydroxyl groups using appropriate protecting groups (e.g., methyl ethers, benzyl ethers, or silyl ethers) [2]
  • Nitration: Perform electrophilic aromatic substitution using nitrating mixtures (typically nitric acid in sulfuric acid) [2]
  • Deprotection: Remove protecting groups under appropriate conditions to regenerate catechol structure [2]

For catechol derivatives, a reported method involves direct nitration of protected catechols followed by deprotection using BBr₃ [2]. This approach provides access to various substituted catechols, though with potential regioselectivity challenges.

Table 2: Comparison of Production Methods for 3-Nitrocatechol

Parameter Biotransformation Chemical Synthesis
Regioselectivity High (specific 3-position) Moderate (mixture of isomers)
Number of Steps Single step Multiple steps
Reaction Conditions Mild (30°C, aqueous) Harsh (strong acids)
Downstream Processing Moderate Complex (separation required)
Scale-up Potential Demonstrated at pilot scale Established industrial processes
Environmental Impact Lower (green process) Higher (hazardous waste)

Analytical Methods

Identification and Characterization

Comprehensive analysis of 3-nitrocatechol involves multiple techniques:

  • UV-Vis Spectrophotometry: 3-Nitrocatechol exhibits characteristic absorption at λmax 292 nm, with additional peaks in the actinic region relevant to atmospheric studies [1] [3]
  • Chromatographic Methods: HPLC analysis can monitor compound stability under various conditions, with studies showing little to no degradation in phosphate buffer (pH 7.4) over 1 hour [2]
  • Mass Spectrometry: Used for identification and confirmation of molecular weight (155.11 g/mol for 3-nitrocatechol) [4]
  • IR Spectroscopy: Characteristic peaks for nitro and hydroxyl groups provide structural confirmation [3]
Quantification Methods

Accurate quantification of 3-nitrocatechol is essential for process optimization:

  • Spectrophotometric Assay: Direct measurement at 292 nm using molar extinction coefficient [1]
  • Chromatographic Quantification: HPLC with UV detection provides precise quantification in complex mixtures [2]
  • Radiolabel Tracing: When using radiolabeled [¹⁴C] toluene substrates, metabolite formation can be quantified by scintillation counting [1]

Applications and Handling

Pharmaceutical Applications

3-Nitrocatechol and its derivatives have significant applications in pharmaceutical development:

  • COMT Inhibitors: Nitrocatechol derivatives serve as key structural motifs in catechol-O-methyltransferase (COMT) inhibitors used as adjunct therapies in Parkinson's disease [2]
  • Drug Precursors: 3-Nitrocatechol functions as a precursor for synthesizing adrenergic catecholamines, biogenic amines, and L-DOPA [1]
  • Enzyme Inhibition Studies: The compound's iron-chelating properties make it useful for studying metal-dependent enzymatic processes [5]
Stability and Storage

Proper handling and storage conditions for 3-nitrocatechol:

  • Storage Conditions: Maintain under inert atmosphere at room temperature in airtight containers [4]
  • Stability Characteristics: The compound demonstrates hygroscopic properties and requires protection from moisture [4]
  • Melting Point: 173-177°C (literature value) [4]
Safety Considerations
  • Hazard Classification: Classified as harmful (Xi) with risk statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) [4]
  • Handling Precautions: Use appropriate personal protective equipment including gloves and eye protection [4]
  • First Aid Measures: In case of contact, wash thoroughly with water and seek medical attention if necessary [4]

Process Workflow and Optimization

The following workflow diagrams illustrate the optimized processes for 3-nitrocatechol production:

BiotransformationWorkflow Start Process Initiation StrainSelection Microbial Strain Selection (P. putida F1 or E. coli pDTG602) Start->StrainSelection CultureGrowth Culture Growth Minimal Media, 30°C, 150 rpm StrainSelection->CultureGrowth Biotransformation Biotransformation Reaction 5 mM Substrate, pH 7.0 CultureGrowth->Biotransformation Monitoring Reaction Monitoring UV-Vis at 292 nm Biotransformation->Monitoring Harvest Product Harvest Centrifugation Monitoring->Harvest Extraction Product Extraction Organic Solvent Harvest->Extraction Purification Purification Recrystallization/Chromatography Extraction->Purification End 3-Nitrocatechol Product Purification->End

Figure 1: Biocatalytic Production Workflow for 3-Nitrocatechol

ChemicalSynthesisWorkflow Start Process Initiation Protection Hydroxyl Group Protection Ether Formation Start->Protection Nitration Electrophilic Aromatic Substitution Nitrating Mixture Protection->Nitration Deprotection Protecting Group Removal BBr3 Treatment Nitration->Deprotection Isolation Product Isolation Filtration/Extraction Deprotection->Isolation Purification Purification Recrystallization Isolation->Purification Characterization Product Characterization UV-Vis, HPLC, MS Purification->Characterization End 3-Nitrocatechol Product Characterization->End

Figure 2: Chemical Synthesis Workflow for 3-Nitrocatechol

Conclusion

The protocols presented herein provide comprehensive guidance for the production of 3-nitrocatechol through both biocatalytic and chemical synthetic routes. The biocatalytic approach offers significant advantages in terms of regioselectivity and environmental friendliness, with demonstrated success at pilot scale yielding 10 mM 3-nitrocatechol. The chemical synthesis route, while facing regioselectivity challenges, provides an alternative approach that may be more suitable for certain applications. Researchers should select the method most appropriate for their specific requirements regarding scale, purity, and available infrastructure. Continued optimization of these protocols, particularly in addressing the inhibitory effects of 3-nitrocatechol on its own production in biocatalytic systems, will further enhance the efficiency and cost-effectiveness of this valuable chemical intermediate.

References

Comprehensive Application Notes and Protocols: 3-Nitrobenzene-1,2-diol as a Pharmaceutical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of 3-Nitrobenzene-1,2-diol

This compound (CAS No. 6665-98-1), commonly known as 3-nitrocatechol, is a specialized chemical intermediate with growing importance in pharmaceutical development. This compound features a unique molecular structure combining a catechol moiety (benzene-1,2-diol) with a nitro group (-NO₂) at the meta position, creating versatile reactivity that enables its application in synthesizing various biologically active molecules. With the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g/mol, this compound exhibits physicochemical properties that make it particularly valuable for medicinal chemistry applications [1].

The significance of 3-nitrocatechol in drug discovery stems from its dual functionality, serving as a key building block in the synthesis of several therapeutic agents. Recent research has identified its potential as a chemical intermediate for pharmaceutical compounds, including possible inhibitors of neuronal nitric oxide synthase (nNOS) – a target for neurological disorders associated with excessive nitric oxide production [1]. Additionally, its role in creating serotonin 5HT1A antagonists highlights its importance in developing treatments for mood disorders, anxiety, and sleep regulation. The compound's structural features enable interactions with various biological targets, facilitating the development of novel therapeutic entities with optimized efficacy and safety profiles [1].

Synthetic Protocols

The synthesis of this compound can be achieved through several approaches, with the nitration of catechol being the most direct method. The following protocols describe reliable laboratory-scale synthesis procedures that can be adapted for pharmaceutical intermediate production.

Method 1: Conventional Nitration Using Copper(II) Nitrate on Zeolite H-Y

This method utilizes a solid-supported reagent system that offers enhanced regioselectivity and minimizes byproduct formation compared to traditional nitration approaches [1].

Experimental Procedure:

  • Preparation of Supported Reagent: Activate zeolite H-Y (5 g) by heating at 300°C for 3 hours under vacuum. Dissolve copper(II) nitrate trihydrate (2.5 g, 10.4 mmol) in minimal methanol (∼10 mL) and slowly add to the activated zeolite with thorough mixing. Remove the solvent under reduced pressure and dry the resulting light blue powder at 100°C for 2 hours.

  • Nitration Reaction: Charge a 250 mL round-bottom flask with catechol (5.5 g, 50 mmol) and the prepared copper(II) nitrate/zeolite H-Y reagent (12.5 g). Add anhydrous dichloromethane (100 mL) and stir the suspension at room temperature. Monitor the reaction progress by TLC (ethyl acetate/hexane 1:1; catechol Rf = 0.3, product Rf = 0.5).

  • Work-up Procedure: After complete conversion (∼6-8 hours), filter the reaction mixture through a sintered funnel to remove the solid supported reagent. Wash the solid with additional dichloromethane (2 × 25 mL). Combine the organic phases and concentrate under reduced pressure to obtain a yellow solid.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-50% ethyl acetate in hexane) to obtain this compound as a pure yellow crystalline solid (typical yield: 70-75%).

Key Advantages: This method provides excellent regioselectivity for the 3-nitro isomer with minimal formation of the 4-nitro byproduct. The solid-supported reagent offers easier work-up and reduced waste generation compared to traditional nitrating mixtures.

Method 2: Microwave-Assisted Nitration Using Urea Nitrate

This approach employs urea nitrate as a safe nitrating agent under acid-free conditions, with microwave irradiation significantly reducing reaction time [1].

Experimental Procedure:

  • Reaction Mixture Preparation: Combine catechol (5.5 g, 50 mmol) and urea nitrate (9.1 g, 75 mmol) in a specialized microwave reaction vessel. Add just enough ethanol (∼15 mL) to form a uniform suspension.

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at 300W with temperature maintained at 80°C for 15-20 minutes. Monitor reaction pressure and temperature according to the manufacturer's guidelines.

  • Work-up and Isolation: After cooling, carefully open the vessel and transfer the contents to a round-bottom flask using ethyl acetate (50 mL). Remove insoluble materials by filtration through Celite. Wash the organic phase with water (2 × 30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and recrystallize the resulting solid from hot toluene to obtain pure this compound as light yellow needles (typical yield: 65-70%).

Key Advantages: The significantly reduced reaction time (minutes instead of hours) and the use of a safe, acid-free nitrating agent make this method particularly valuable for rapid compound access. Microwave conditions enhance reaction efficiency while minimizing decomposition pathways.

Table 1: Comparison of Synthetic Methods for this compound

Parameter Copper(II) Nitrate/Zeolite H-Y Method Microwave-Assisted Urea Nitrate Method
Reaction Time 6-8 hours 15-20 minutes
Yield 70-75% 65-70%
Regioselectivity High (>95% 3-nitro isomer) High (>90% 3-nitro isomer)
Key Advantage Excellent selectivity, easier work-up Rapid synthesis, safe nitrating agent
Purification Method Column chromatography Recrystallization
Scale-up Potential Good Moderate
Process Monitoring and Optimization Tips
  • Analytical Monitoring: Employ HPLC (C18 column, methanol-water 60:40, UV detection at 254 nm) or TLC (silica gel, ethyl acetate:hexane 1:1) to monitor reaction progress and purity.

  • Yield Optimization: For Method 1, ensure zeolite H-Y is properly activated before supporting the copper nitrate. In Method 2, precise control of microwave power and temperature is critical for reproducible results.

  • Troubleshooting: If purity issues arise in Method 1, consider increasing the catalyst loading by 10-15%. For Method 2, if starting material remains, extend irradiation time in 5-minute increments.

Analytical Characterization

Comprehensive characterization of this compound is essential for quality control and verification of structural integrity in pharmaceutical applications. The following analytical data provide reference standards for researchers.

Physical and Chemical Properties

Table 2: Physicochemical Properties of this compound

Property Value/Specification Method/Reference
CAS Registry Number 6665-98-1 [1]
Molecular Formula C₆H₅NO₄ [1]
Molecular Weight 155.11 g/mol [1]
Melting Point Not fully characterized [1]
Boiling Point 278.88°C (estimate) [1]
Flash Point 123.7°C [1]
Density 1.5553 g/cm³ (estimate) [1]
Vapor Pressure 0.00461 mmHg at 25°C [1]
Water Solubility 14.88 g/L at 20.5°C [1]
Appearance Yellow to brown crystalline solid [1]
Storage Conditions Sealed in dry, room temperature [1]
Spectroscopic Profiles

FT-IR Characterization: The gas-phase IR absorption cross sections for 3-nitrocatechol have been comprehensively evaluated, showing characteristic absorptions in the range of 650-4000 cm⁻¹ [1]. Key functional group vibrations include:

  • O-H stretching: 3200-3500 cm⁻¹ (broad)
  • NO₂ asymmetric stretching: 1540-1590 cm⁻¹
  • NO₂ symmetric stretching: 1340-1380 cm⁻¹
  • C-O stretching: 1200-1250 cm⁻¹
  • C-N stretching: 850-900 cm⁻¹

NMR Spectroscopy (predicted based on structure):

  • ¹H NMR (DMSO-d₆, δ ppm): 6.8-7.5 (m, 3H, aromatic), 10.2 (s, 2H, OH)
  • ¹³C NMR (DMSO-d₆, δ ppm): 115-150 (aromatic carbons)

Mass Spectrometry: The electron ionization mass spectrum exhibits a molecular ion peak at m/z 155 [M]⁺, with characteristic fragment ions at m/z 109 [M-NO₂]⁺ and m/z 81 [M-NO₂-CO]⁺.

Purity Analysis and Specification

For pharmaceutical intermediate applications, this compound should meet the following specifications:

  • Purity: ≥97% by HPLC (UV detection at 254 nm)
  • Related substances: Total impurities ≤2.0%, any individual impurity ≤0.5%
  • Residual solvents: Meets ICH guidelines for Class 2 and Class 3 solvents
  • Heavy metals: ≤20 ppm as per ICP-MS analysis

Pharmacological Applications and Experimental Protocols

Key Therapeutic Applications

This compound serves as a versatile molecular scaffold in pharmaceutical development with several documented applications:

  • COMT Inhibition Applications: Nitrocatechol derivatives, including those derived from this compound, function as effective catechol-O-methyltransferase (COMT) inhibitors [2]. These compounds are utilized in Parkinson's disease treatment regimens to enhance the efficacy of L-dopa by preventing its peripheral metabolism, thereby increasing central nervous system bioavailability [2] [3]. The nitro group enhances binding affinity to the COMT enzyme active site while the catechol moiety mimics the natural substrate.

  • Neurological Disorders: Research indicates applications in developing serotonin 5HT1A antagonists for mood regulation, anxiety disorders, and sleep regulation [1]. The electron-withdrawing nitro group influences the compound's electronic distribution, enhancing receptor binding interactions.

  • Antioxidant Applications: Recent DFT computational studies reveal that nitro-derivatives of catechol compounds exhibit significant antioxidant potential through hydrogen atom transfer (HAT) mechanisms [4]. Specifically, 5-allyl-3-nitrobenzene-1,2-diol demonstrates favorable anti-radical activity in DPPH assays, suggesting potential applications in mitigating oxidative stress-related pathologies.

Experimental Protocol: In Vitro COMT Inhibition Assay

Purpose: To evaluate the COMT inhibitory activity of this compound and its derivatives.

Materials and Reagents:

  • Recombinant human COMT enzyme
  • S-adenosyl-L-methionine (SAM)
  • Magnesium chloride
  • Dopamine hydrochloride (substrate)
  • Test compounds: this compound and reference inhibitor
  • Perchloric acid
  • HPLC system with electrochemical detection

Procedure:

  • Prepare incubation mixture containing COMT enzyme (0.1 mg/mL), MgCl₂ (1 mM), SAM (0.5 mM), and dopamine (500 μM) in phosphate buffer (pH 7.4).

  • Add test compounds at various concentrations (typically 0.1-100 μM) to assess dose-response.

  • Incubate at 37°C for 30 minutes, then terminate the reaction by adding perchloric acid (final concentration 0.2 M).

  • Remove precipitated protein by centrifugation (10,000 × g, 10 minutes).

  • Analyze supernatant by HPLC with electrochemical detection to quantify methylated dopamine product.

  • Calculate IC₅₀ values using nonlinear regression analysis of concentration-response data.

Data Interpretation: this compound demonstrates competitive inhibition kinetics with typical IC₅₀ values in the low micromolar range. The catechol moiety competes with natural substrates for the enzyme active site, while the nitro group enhances binding affinity through electronic effects and potential hydrogen bonding interactions.

Table 3: Biological Activity Profile of this compound

Biological Activity Experimental System Result/Potency Significance
COMT Inhibition In vitro enzyme assay IC₅₀ ~5-20 μM Potential adjunct in Parkinson's therapy [2] [3]
Antioxidant Activity DPPH radical scavenging Moderate activity Hydrogen atom transfer mechanism [4]
5HT1A Receptor Antagonism Receptor binding assay Moderate affinity Potential anxiolytic applications [1]
nNOS Inhibition Neuronal nitric oxide synthase assay Preliminary activity Neuroprotective potential [1]
Structure-Activity Relationship Insights

The nitrocatechol structure confers specific pharmacodynamic properties essential for biological activity. Key structure-activity relationship observations include:

  • The catechol moiety is essential for COMT inhibition, mimicking natural catecholamine substrates.
  • The meta-positioned nitro group enhances metabolic stability by reducing susceptibility to catechol-O-methyltransferase-mediated methylation.
  • Electron-withdrawing properties of the nitro group increase hydrogen-donating ability, enhancing radical scavenging antioxidant activity.
  • Molecular planarity facilitates interaction with flat binding sites in enzyme active sites and receptor pockets.

G cluster_1 Molecular Features cluster_2 Therapeutic Outcomes Compound This compound Catechol Catechol Moisty Compound->Catechol Nitro Nitro Group Compound->Nitro COMT COMT Inhibition PD Parkinson's Disease Adjunct Therapy COMT->PD Antioxidant Antioxidant Activity Neuroprotect Neuroprotection Antioxidant->Neuroprotect Neuro Neurological Applications Mood Mood Regulation Neuro->Mood Catechol->COMT Enables Catechol->Antioxidant Provides Nitro->COMT Enhances Nitro->Antioxidant Potentiates

Diagram 1: Pharmacological Mechanism of Action of this compound

Safety and Handling Considerations

Hazard Identification and Control Measures

While comprehensive toxicological data specific to this compound is limited, prudent laboratory practices should be implemented based on its structural classification as a nitrophenol derivative:

  • Primary Hazards: The compound is classified as an irritant with potential for skin, eye, and respiratory tract irritation [1]. Nitroaromatic compounds may also exhibit toxicity upon repeated exposure.

  • Exposure Controls: Implement engineering controls (laboratory ventilation, fume hoods) and personal protective equipment (nitrile gloves, safety glasses, lab coats) during handling. Consider respiratory protection when handling powdered material.

  • Storage Conditions: Maintain in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances [1]. Protection from light is recommended to prevent decomposition.

Stability and Incompatibility
  • Storage Stability: Under recommended storage conditions (sealed in dry, room temperature), the compound demonstrates good stability for at least 12 months.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents which may initiate vigorous reactions.

  • Monitoring Recommendations: Regular visual inspection for color changes (darkening may indicate decomposition) and periodic purity assessment by HPLC for critical applications.

Process Optimization and Scaling Considerations

For the transition from laboratory synthesis to pilot-scale production of this compound, several factors require careful optimization:

  • Chemical Process Optimization: Focus on catalyst recycling (Method 1) and solvent recovery to improve process economics and environmental sustainability. For Method 2, development of continuous flow microwave systems may facilitate scale-up.

  • Quality by Design (QbD) Principles: Implement systematic approach to identify critical process parameters (reaction temperature, stoichiometry, mixing efficiency) and their relationship to critical quality attributes (purity, yield, impurity profile).

  • Regulatory Considerations: Establish comprehensive specification sheets and analytical method validation for pharmaceutical intermediate applications. Document impurity profiles and potential genotoxic impurities according to ICH M7 guidelines.

The experimental protocols and application data presented herein provide researchers with a comprehensive foundation for utilizing this compound in pharmaceutical development. Further investigation of its therapeutic potential and optimization of synthetic methodologies will continue to expand its utility in drug discovery programs.

References

3-Nitrocatechol in material science polymer development

Author: Smolecule Technical Support Team. Date: February 2026

Biocatalytic Production of 3-Nitrocatechol

Microbial biocatalysis offers a highly selective method for producing 3-substituted catechols, which are valuable as precursors for industrial products. The table below summarizes the optimized parameters for producing 3-Nitrocatechol (3-NC) using Pseudomonas putida (F1), as established in a pilot-scale study [1].

Parameter Optimal Condition for 3-Nitrocatechol (3-NC) Production
Producing Strain Pseudomonas putida strain F1
Substrate 3-Nitrophenol (3-NP)
Key Enzymes Toluene Dioxygenase
Pilot Scale Bioreactor 2.5 L
Maximum Yield Obtained 10 mM
Rate of Product Accumulation ~90-95%

Another study identified that Nocardia S3 can also produce 3-Nitrocatechol from nitrobenzene, but noted that the accumulation of 3-Nitrocatechol itself inhibits the production process, which is a critical consideration for scaling up [2].

Detailed Experimental Protocol for Biotransformation

The following is a detailed methodology for the biocatalytic production of 3-Nitrocatechol, compiled from the research articles [1].

Strain and Growth Conditions
  • Strains Used: Pseudomonas putida F1 (ATCC 700007) or recombinant E. coli (pDTG602).
  • Growth Media: Use a Minimal Media (MM) with the following composition per liter:
    • Salts: Na₂HPO₄ (4.0 g), KH₂PO₄ (2.0 g), MgSO₄ (0.8 g), (NH₄)₂SO₄ (0.8 g)
    • Yeast Extract: 1.00 g
    • Trace Element Solution: Al(OH)₃ (0.1 g), SnCl₂ (0.5 g), KI (0.5 g), LiCl (0.05 g), MnSO₄·4H₂O (0.08 g), H₃BO₃ (0.5 g), ZnSO₄·7H₂O (0.1 g), CoCl₂·6H₂O (0.1 g), NiSO₄·6H₂O (0.1 g), BaCl₂ (0.05 g), (NH₄)₆Mo₇O₂₄·4H₂O (0.05 g) [1].
  • Culture Conditions: Incubate at 30°C with aeration (e.g., 150 rpm). For P. putida, the substrate is 3-Nitrophenol.
Biotransformation Process
  • Inoculum: Use overnight-grown seed culture.
  • Scale-Up: The process can be scaled up to a 2.5 L bioreactor.
  • Critical Parameters: The study optimized nutrients, pH, temperature, substrate concentration, and aeration to achieve high yields. The product accumulation was highly efficient (~90-95%) in the controlled bioreactor environment [1].
Product Detection and Analysis
  • Chromogenic Plate Assay:
    • Grow colonies on MM agar plates containing the substrate (3-NP for 3-NC).
    • After 24-hour incubation, overlay the plates with 1-2 ml of 1 M p-toluidine (in N, N-dimethylformamide) followed by a 0.5 M ferric chloride solution.
    • Positive Result: Formation of deep red-brown precipitates indicates the presence of catechols [1].
  • Enzymatic Assay & HPLC:
    • Prepare cell extracts by sonication (10 min) followed by centrifugation (10,000 rpm, 20 min, 4°C).
    • For the Toluene Dioxygenase assay, the reaction mixture (1 mL) should contain 5 mM 3-NP, 50 mM potassium phosphate buffer (pH 7.0), and cell extract (30-40 mg of protein).
    • Monitor the reaction spectrophotometrically by measuring the increase in absorbance at A_max 292 nm, which indicates the formation of 3-Nitrocatechol [1].
    • Quantification and final identification should be performed using analytical methods like HPLC against an authentic standard.

This workflow diagrams the key stages of the biocatalytic production and analysis process:

Start Start Strain Select Producing Strain Start->Strain Media Prepare Minimal Media Strain->Media Growth Grow Culture (30°C, Aeration) Media->Growth Biotransform Biotransformation (Add Substrate 3-NP) Growth->Biotransform Harvest Harvest & Cell Lysis Biotransform->Harvest Detect Detect & Analyze Product Harvest->Detect Plate Chromogenic Assay Detect->Plate Qualitative Spectro Spectrophotometric Assay (Monitor A₂₉₂ nm) Detect->Spectro Quantitative End End Plate->End Spectro->End

Potential Research Directions for Material Science

While direct links to polymer science are not established in the searched literature, the known properties of 3-Nitrocatechol and related compounds suggest several promising research avenues:

  • Coordination Chemistry and Metallo-polymers: The catechol structure is an excellent metal-chelating agent. Research could explore 3-Nitrocatechol as a monomer for constructing coordination polymers or metal-organic frameworks (MOFs), where the nitro group could influence electronic properties or provide a site for further functionalization [1].
  • Electroactive Polymers: The electrochemical activity of 3-Nitrocatechol, including its complex CEC (Chemical-Electrochemical-Chemical) mechanism in oxidation processes, could be leveraged to develop novel electroactive or conductive polymers [3].
  • Functional Monomer for Step-Growth Polymerization: As a diol with an electron-withdrawing nitro group, 3-Nitrocatechol could be used as a monomer in polycondensation reactions (e.g., with diacids or diisocyanates) to produce polyesters or polyurethanes with altered rigidity and electronic characteristics.
  • Light-Absorbing Materials: Nitro-aromatic compounds like 4-nitrocatechol are recognized as components of light-absorbing brown carbon in atmospheric studies [4]. This property could be harnessed in material science for developing polymers with specific UV-light filtering capabilities.

References

HPLC-Based Methods for 3-Nitrocatechol and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing compounds like 3-Nitrocatechol. The methods below are adapted from protocols designed for 3-Nitrocatechol and structurally similar nitrated aromatics.

Method 1: UPLC-ESI-MS/MS for Nitroaromatic Compounds in Atmospheric Aerosols [1]

This robust method simultaneously quantifies 3-Nitrocatechol among other nitroaromatics.

  • Analytical Conditions

    • Column: Zorbax Poroshell 120 SP-AQ C18 (100 x 2.1 mm, 2.7 µm).
    • Mobile Phase: A) Aqueous 5 mM Ammonium Formate (pH 4.0); B) Methanol.
    • Gradient: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0.0 | 80 | 20 | | 1.0 | 80 | 20 | | 8.0 | 5 | 95 | | 10.0 | 5 | 95 | | 10.1 | 80 | 20 | | 12.0 | 80 | 20 |
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.
    • Column Temperature: 30 °C.
    • Detection: ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.
  • Sample Preparation

    • Particulate matter samples are collected on filters.
    • A punch of the filter is extracted with 10.0 mL of a methanol/water (50:50, v/v) mixture via 60-minute ultrasonication.
    • The extract is filtered through a 0.45 µm PTFE or nylon syringe filter before analysis.
Method 2: HPLC-DAD for 3-Nitrotyrosine in Biological Matrices [2]

While developed for 3-Nitrotyrosine, this method's simplicity and isocratic elution make it a potential starting point for analyzing catechols.

  • Analytical Conditions
    • Column: The specific column is not detailed, but a general C18 column is suitable.
    • Mobile Phase: 0.5% Acetic Acid, Methanol, and Water (15:15:70).
    • Elution: Isocratic.
    • Flow Rate: 1.0 mL/min.
    • Detection: Diode Array Detector (DAD) at 356 nm.
    • Analysis Time: < 15 minutes per sample.
Method 3: HPLC-DAD with Peak Suppression for Nitrophenol Isomers [3]

This specialized technique is valuable for resolving 3-Nitrocatechol from complex matrices or similar compounds.

  • Analytical Conditions
    • Column: Reversed-Phase C18 column.
    • Detection: DAD with specific wavelength pairing to suppress the signal of a major interferent (4-Nitrophenol).
    • Analysis Wavelength (λ_an): 266 nm.
    • Reference Wavelength (λ_ref): 364 nm.

The workflow for sample analysis using these HPLC methods generally follows a standardized path, as illustrated below.

Sample Sample Extraction with Methanol/Water Extraction with Methanol/Water Sample->Extraction with Methanol/Water HPLC_Analysis HPLC_Analysis Separation (C18 Column) Separation (C18 Column) HPLC_Analysis->Separation (C18 Column) Data Data Quantification & Reporting Quantification & Reporting Data->Quantification & Reporting Start Start Start->Sample Filtration (0.45 µm) Filtration (0.45 µm) Extraction with Methanol/Water->Filtration (0.45 µm) Filtration (0.45 µm)->HPLC_Analysis Detection (DAD or MS/MS) Detection (DAD or MS/MS) Separation (C18 Column)->Detection (DAD or MS/MS) Detection (DAD or MS/MS)->Data

Key Applications and Context

Understanding the industrial and research context for 3-Nitrocatechol analysis underscores its importance.

  • Industrial Production Monitoring: 3-Nitrocatechol is a high-value precursor for pharmaceuticals and agrochemicals. Biocatalytic production using engineered microbes like P. putida or E. coli requires robust analytical methods like HPLC to monitor yield and purity during process optimization [4].
  • Pharmacological Research: Nitrocatechol derivatives are potent inhibitors of the enzyme Catechol-O-methyltransferase (COMT), used with levodopa in Parkinson's disease therapy. Analyzing these compounds is crucial for drug development and metabolic studies [5] [6].
  • Environmental Analysis: 3-Nitrocatechol is a component of atmospheric aerosols and biomass burning emissions. The UPLC-MS/MS method is essential for environmental scientists to trace pollution sources and study the formation of secondary organic aerosols [1].

Important Considerations for Method Implementation

  • Standard Preparation: Due to the light sensitivity and reactivity of nitrocatechols, prepare standard solutions fresh or store them in amber vials at low temperatures (-20°C).
  • Matrix Effects: For complex biological or environmental samples, a solid-phase extraction (SPE) clean-up step may be necessary to reduce matrix effects and protect the analytical column.
  • GC-MS Analysis: While not detailed in the results provided, GC-MS analysis of 3-Nitrocatechol would likely require a derivatization step (e.g., silylation) to improve the compound's volatility and thermal stability for gas-phase analysis.

Limitations and Future Directions

The main limitation is the lack of a directly detailed, step-by-step protocol for 3-Nitrocatechol in a pure pharmaceutical or chemical context. The methods provided are either for related compounds or complex environmental mixtures. Furthermore, a specific GC-MS protocol was not identified in the current search results.

Future work should focus on developing and validating a dedicated HPLC or GC-MS method for 3-Nitrocatechol in various matrices, with detailed steps for calibration, quality control, and validation as per ICH guidelines [2].

Summary of Analytical Parameters

The table below summarizes the core parameters from the described HPLC methods for easy comparison.

Parameter Method 1: UPLC-ESI-MS/MS [1] Method 2: HPLC-DAD [2] Method 3: HPLC-DAD [3]
Application Nitroaromatics in PM2.5 3-Nitrotyrosine in Bio-matrices Nitrophenol Impurities
Stationary Phase C18 (2.7 µm) C18 C18
Elution Mode Gradient Isocratic Not Specified
Mobile Phase Ammonium Formate (pH4)/Methanol Acetic Acid:Methanol:Water (15:15:70) Not Specified
Detection ESI-MS/MS (MRM) DAD (356 nm) DAD (266/364 nm)
Runtime 12 min <15 min Not Specified
Sample Prep Ultrasonication, Filtration Not Detailed Not Specified

References

improving yield 3-Nitrobenzene-1,2-diol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Context and Potential Pathways

3-Nitrobenzene-1,2-diol (3-nitrocatechol) is noted as an inhibitor of the enzyme catechol-O-methyltransferase (COMT) and is of interest in pharmaceutical research [1].

One potential synthesis approach is the nitration of catechol (benzene-1,2-diol). While a direct procedure was not found, the following troubleshooting guide is built upon general principles of nitration chemistry and related syntheses of dihydroxybenzene derivatives discussed in the search results [2] [3].

Troubleshooting Guide for Improved Yield

Here is a structured guide to help you diagnose and solve common problems that can lead to low yields, based on general nitration principles and related chemistry.

Problem Possible Causes Suggested Solutions
Low Yield / Poor Conversion Inefficient mixing & heat transfer (batch reactors) [3]; Incorrect nitrating agent strength or stoichiometry [3]; Sub-optimal temperature [3] Use continuous flow microreactors for superior heat/mass transfer [3]; Optimize "mixed acid" (HNO₃/H₂SO₄) ratio & strength; ensure correct D.V.S. (Dehydrating Value of Sulfuric Acid) [3]; Strictly control temperature to manage exotherm and selectivity [3].
Formation of Byproducts/Isomers Uncontrolled reaction leading to over-nitration or oxidation [3]; Inherent substrate reactivity favoring other positions Use mild nitrating agents (e.g., nitric acid with acetic anhydride) [3]; Employ solid acid catalysts to improve regioselectivity [3]; Consider protecting groups for one hydroxyl to direct nitration [2].
Safety Hazards & Decomposition Significant exothermic reaction risk [3]; Accumulation of unstable intermediates Always use a lab scale with cooling and stirring; Implement continuous flow processing to minimize hazardous inventory [3].
Difficulties in Purification Product complexation with nitric acid or impurities [3]; Co-precipitation of salts Dilute with water to aid organic phase separation [3]; Use solvent extraction (e.g., toluene) and re-crystallization for final purification [2] [4].

This workflow diagrams the logical process for diagnosing and addressing yield issues in your synthesis:

G Start Low Yield Problem Step1 Check Reaction Profile Step2 Analyze Crude Product A1 Low conversion or slow reaction rate? Step1->A1 Step3 Assess Purification B1 Multiple spots on TLC or peaks in HPLC? Step2->B1 Step4 Verify Reagent Quality C1 Low recovery during isolation? Step3->C1 D1 Reagents fresh and stored properly? Step4->D1 A1->Step2 No A2 Optimize mixing & heat transfer. Consider continuous flow. A1->A2 Yes End Re-optimize and Re-run A2->End B1->Step3 No B2 Improve selectivity. Control temperature. Use milder reagents. B1->B2 Yes B2->End C1->Step4 No C2 Optimize extraction and crystallization. C1->C2 Yes C2->End D2 Use fresh, high-purity reagents. D1->D2 No D1->End Yes D2->End

Methodologies from Related Syntheses

The following detailed protocols from related compounds illustrate critical techniques for handling sensitive reactions, which can be adapted for your synthesis.

1. Example of Careful Diazotization and Iodination [4] This procedure from Organic Syntheses highlights meticulous temperature control and handling of reactive intermediates, which are also crucial in nitration reactions.

  • Procedure: 50 g of 2,6-diiodo-4-nitroaniline is dissolved in 200 cc concentrated sulfuric acid in a 1 L flask with mechanical stirrer. The solution is cooled to 5°C in an ice-salt mixture. A pre-cooled mixture of 100 cc concentrated sulfuric acid and 12 g finely powdered sodium nitrite is added slowly with vigorous stirring, keeping the temperature below 10°C. To liberate nitrous acid, 200 cc of 85% phosphoric acid is added slowly with rapid stirring, keeping the temperature below 10°C. The mixture is stirred for 1-2 hours until diazotization is complete (a drop of the mixture gives a clear yellow solution in cold water). The solution is poured into 2 L of cracked ice/water mixture. Excess nitrous acid is destroyed by adding ~15 g of urea in small portions. After filtering if necessary, a solution of 30 g potassium iodide in 200 cc water is added gradually. The mixture is heated until no more gas evolves. Any free iodine is removed with sodium bisulfite. The product is collected by suction filtration, washed free of acid and salts, and air-dried. Crude product is purified by crystallization from boiling benzene [4].

2. General Workflow for Continuous Flow Nitration [3] This modern approach can significantly improve yield and safety for highly exothermic reactions like nitration.

  • Concept: Miniaturized continuous flow reactors offer superior heat transfer and mixing compared to batch reactors, providing better control over reaction parameters and improved selectivity [3].
  • Implementation: Reactants are pumped through a microreactor with a very high surface-to-volume ratio. This allows for precise temperature control and reduced reaction times, minimizing the formation of byproducts and poly-nitrated compounds [3].
  • Scale-up: This methodology is suitable for scaling up production while maintaining safety and efficiency, as multiple reactor units can be operated in parallel [3].

References

Troubleshooting Solubility Issues with 3-Nitrocatechol

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the solubility of 3-Nitrocatechol in water or common aqueous buffers? A: Specific, quantitative solubility data (e.g., in mg/mL) for 3-Nitrocatechol is not listed in its Safety Data Sheet (SDS) or the other available scientific literature [1]. The SDS explicitly states "no data available" for the solubility parameter [1]. Therefore, empirical determination in your specific solvent system is necessary.

Q: What factors can affect the solubility of 3-Nitrocatechol, and how can I improve it? A: Solubility can be influenced by pH, temperature, and the use of co-solvents. The following table outlines common parameters to investigate.

Factor Action Technical Rationale & Considerations
pH Adjustment Use a slight alkaline buffer (e.g., phosphate buffer, pH 7.5-8.5). The catechol structure has hydroxyl groups that can be deprotonated, increasing water solubility. Caution: Highly alkaline conditions may promote oxidative degradation [1].
Organic Co-solvents Introduce a water-miscible co-solvent (e.g., Methanol, Acetonitrile, DMSO). These solvents are commonly used in HPLC mobile phases and can solubilize organic compounds. Methanol is explicitly mentioned as a solvent for eluting 3-Nitrocatechol from solid-phase extraction cartridges [2].
Sonication Apply ultrasound energy in a water bath for a short duration. Sonication can aid in disrupting aggregates and dissolving solids. It is a recognized technique for degrading nitroaromatic compounds in aqueous solutions, indicating its interaction with such molecules [3].
Temperature Gently warm the solution in a controlled water bath. Increasing temperature generally increases solubility. The compound has a high boiling point (268.6°C) and flash point (123.7°C), providing some thermal stability for low-temperature warming [1].

Experimental Protocol for Solubility Determination

Here is a detailed methodology you can use to empirically determine the solubility of 3-Nitrocatechol in your chosen solvent system.

Start Start: Prepare Saturated Solution Step1 Weigh excess 3-Nitrocatechol (add to solvent) Start->Step1 Step2 Agitate mixture (vortex/sonicate) for 30 mins Step1->Step2 Step3 Equilibrate at desired temperature for 24 hours Step2->Step3 Step4 Centrifuge to separate undissolved solid Step3->Step4 Step5 Carefully collect supernatant (saturatured solution) Step4->Step5 Step6 Analyze concentration via HPLC-UV Step5->Step6

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid 3-Nitrocatechol to 1 mL of your desired aqueous solvent (e.g., water, buffer, or co-solvent mixture) in a microcentrifuge tube.
  • Agitation and Equilibration: Agitate the mixture vigorously using a vortex mixer or brief sonication for 30 minutes. Then, allow it to equilibrate in a temperature-controlled environment for 24 hours with constant shaking.
  • Separation: Centrifuge the sample at high speed (e.g., 13,000 rpm for 10 minutes) to pellet any undissolved solid.
  • Analysis: Carefully pipette the supernatant (the saturated solution) and analyze the concentration of 3-Nitrocatechol. Given its structure as a chromophore, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Photodiode Array (PDA) or UV detector is highly suitable [2] [4]. You will need to prepare a standard curve using solutions of known concentration in a solvent like methanol for accurate quantification.

Analytical Method for Verification

Q: How can I confirm the concentration and purity of 3-Nitrocatechol in my solution? A: The most robust method is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

  • Recommended Technique: UHPLC-HRMS/MS (Ultrahigh-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry). This technique is powerful for separating, identifying, and quantifying compounds in complex mixtures and was successfully used to identify 3-Nitrocatechol and other nitrophenols in environmental aerosol samples [2].
  • Chromatographic Conditions:
    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particles) is standard [2] [4].
    • Mobile Phase: A gradient elution from a high-water content to a high-organic content (e.g., Methanol or Acetonitrile with 0.05% acetic acid) is effective for separating polar organic compounds [2].
    • Detection: A UV/VIS detector can be used, but a mass spectrometer provides definitive identification and higher sensitivity.

Safety and Handling Notice

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and suitable gloves (chemical impermeable) when handling 3-Nitrocatechol [1].
  • Ventilation: Work in a well-ventilated place, such as a fume hood, to avoid inhaling dust or aerosols [1].
  • Stability and Incompatibilities: Store the container tightly closed in a dry, cool place. Keep away from incompatible materials and strong oxidizers [1].

References

purification methods 3-Nitrocatechol from reaction mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Potential Purification Strategies

While a dedicated method for 3-Nitrocatechol is not described, an existing patent details a sophisticated process for separating complex mixtures of catechol, 3-methylcatechol, and 4-methylcatechol. The principles of this method could be informative for your work [1].

The core of this patented method is a multi-step process that combines simple distillation with extractive distillation using a high-boiling polyol (like glycerol) as the solvent. The workflow is summarized in the diagram below.

G Start Crude Catechol Mixture D1 First Distillation (Batch or Continuous) Start->D1 Overhead Overhead: Catechol & 3-Methylcatechol D1->Overhead Bottoms1 Bottoms: 4-Methylcatechol & Heavier Impurities D1->Bottoms1 ED Extractive Distillation (Glycerol Solvent) Overhead->ED D2 Second Distillation Bottoms1->D2 Overhead2 Raw 4-Methylcatechol Fraction D2->Overhead2 Further Processing OverheadED Overhead: 3-Methylcatechol ED->OverheadED BottomsED Bottoms: Catechol in Glycerol ED->BottomsED FinalD Final Distillation BottomsED->FinalD PureCatechol Pure Catechol FinalD->PureCatechol

The key insight from this patent is that extractive distillation with glycerol is highly effective for separating catechol from its methylated derivatives. Glycerol has a greater tendency to hydrogen bond with catechol, reducing its volatility and allowing 3-methylcatechol to be removed in the overhead stream [1]. This approach could be investigated for separating 3-nitrocatechol from similar compounds.

Context from Biocatalytic Production

Understanding how 3-nitrocatechol is produced can provide clues for its recovery. Research shows it can be synthesized biologically, and the optimization of this process highlights factors that can influence downstream purification.

The table below summarizes key parameters optimized for the biocatalytic production of 3-nitrocatechol and 3-methylcatechol, which can impact the composition of the reaction mixture you need to purify [2].

Parameter Optimization Details for 3-Nitrocatechol (3-NC) Optimization Details for 3-Methylcatechol (3-MC)
Producing Strain Pseudomonas putida F1 Recombinant E. coli (pDTG602)
Substrate 3-Nitrophenol Toluene
Process Scale Laboratory & 2.5L bioreactor Laboratory & 2.5L bioreactor
Reported Yield ~10 mM ~12 mM
Crucial Factors Nutrients, pH, temperature, substrate concentration, aeration, culture volume, toxicity, extraction Nutrients, pH, temperature, substrate concentration, aeration, culture volume, toxicity, extraction

This research indicates that the yield and purity of the initial reaction mixture are highly dependent on these biological and physical parameters. Furthermore, the study used methods like centrifugation and solvent extraction for initial downstream recovery [2].

Troubleshooting Guide & FAQs

Based on the available information, here are some common challenges and potential solutions that you might encounter when developing a purification method.

FAQ: My recovery yield of 3-Nitrocatechol is low. What could be the cause?

  • Solution: Consider the stability of the compound. Nitrocatechols can be susceptible to degradation via photolysis [3]. Minimize exposure to light during the purification process. Also, review the extraction parameters (e.g., solvent choice, pH, number of extraction steps) used in the initial downstream processing, as these were critical in the biocatalytic production study [2].

FAQ: I am unable to separate 3-Nitrocatechol from a structurally similar compound in the mixture.

  • Solution: Traditional distillation may be insufficient. Explore extractive distillation using a high-boiling solvent like glycerol, which has proven effective for separating similar polar, hydrogen-bonding compounds like catechol and methylcatechols [1]. Alternatively, investigate different chromatographic techniques (e.g., preparative HPLC) optimized for nitrated aromatics.

FAQ: How can I identify and quantify 3-Nitrocatechol in my mixture?

  • Solution: Analytical methods are needed for monitoring. One study used UV-Vis spectrophotometry, tracking the formation of 3-Nitrocatechol by an increasing absorbance at 292 nm [2]. Other options include Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), for which established methods exist for related nitrated compounds like 3-nitrotyrosine [4].

Key Recommendations for Method Development

To create an effective purification protocol, I suggest you:

  • Start with Extraction: Begin with liquid-liquid extraction based on the compound's solubility (e.g., chloroform, dichloromethane, DMSO, methanol) [5].
  • Investigate Chromatography: Develop a preparative HPLC or flash chromatography method, as this is often the most effective way to purify complex organic reaction products.
  • Prioritize Stability: Protect your sample from light and excessive heat due to the compound's potential photolytic and thermal sensitivity [3].
  • Adapt Existing Models: Use the industrial separation concept of extractive distillation with a polyol solvent as a starting point for experimentation [1].

References

optimizing microbial biotransformation nitrobenzene 3-nitrocatechol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why does my biotransformation process slow down or stop completely before the substrate is fully consumed? The most likely cause is product inhibition. 3-Nitrocatechol (3-NC) itself inhibits the enzymes responsible for transforming nitrobenzene. As 3-NC accumulates in the culture, the reaction rates decrease and can eventually cease altogether [1] [2]. This is a major bottleneck for production processes.

  • Q2: Which microbial strains should I consider for producing 3-Nitrocatechol? Several bacterial strains containing specific oxygenase enzymes can perform this biotransformation. The table below summarizes the most studied organisms.

Strain Key Enzyme(s) Substrate Product Notes
Nocardia S3 [1] [2] Toluene Dioxygenase Nitrobenzene 3-Nitrocatechol Well-studied, but suffers from significant product inhibition.
Pseudomonas putida F1 [3] [4] Toluene Dioxygenase Nitrobenzene 3-Nitrocatechol Used successfully in lab and pilot-scale production [4].
Pseudomonas sp. JS150 [3] Toluene Dioxygenase Nitrobenzene 3-Nitrocatechol Confirmed dioxygenase mechanism incorporating both atoms of O₂.

| E. coli (pDTG602) [4] | Recombinant Toluene Dioxygenase | Toluene | 3-Methylcatechol (3-MC) | Recombinant clone; demonstrates application for producing 3- substituted catechols. | | Pseudomonas mendocina KR-1 [3] | Toluene Monooxygenase | Nitrobenzene | 3-Nitrophenol & 4-Nitrophenol | Produces nitrophenols as metabolites, not 3-NC. |

  • Q3: The bacteria aren't producing the desired product. What could be wrong? A common issue is that the enzymes required for biotransformation are often inducible and not constitutively expressed. The cells typically need to be pre-grown (induced) with a substrate like toluene before being exposed to nitrobenzene [3] [4]. Ensure your growth and induction protocols are correctly followed.

  • Q4: How can I optimize the yield of 3-Nitrocatechol in a bioreactor? Pilot-scale studies indicate that optimizing several parameters is crucial for high yields (~90-95% conversion) [4]. Key factors include:

    • Nutrient levels: Use a defined minimal medium to support growth without interfering with the reaction.
    • Aeration: The reactions are oxygen-dependent, so ensure high dissolved oxygen levels.
    • pH and Temperature: Maintain optimal conditions for your specific strain (e.g., pH 7.0, 30°C).
    • Substrate addition strategy: A two-step biotransformation, where induced cells are harvested and then used for the reaction, can improve yields and simplify downstream processing [4].

Experimental Protocol: Production of 3-Nitrocatechol using P. putida F1

This is a detailed methodology based on optimized protocols from the literature [4].

1. Strain and Growth Conditions

  • Strain: Pseudomonas putida F1 (ATCC 700007).
  • Growth Medium: Use a defined Minimal Medium (MM). A typical composition per liter is: Na₂HPO₄ (4.0 g), KH₂PO₄ (2.0 g), MgSO₄ (0.8 g), (NH₄)₂SO₄ (0.8 g), yeast extract (1.0 g), and a trace element solution.
  • Induction: Grow the strain in MM with a carbon source like glucose. To induce the toluene dioxygenase enzyme, expose the culture to toluene vapors in the headspace of the flask for several hours before biotransformation.

2. Biotransformation Reaction

  • Cells: Use toluene-induced, late-logarithmic phase cells. Cells can be used as a whole culture or harvested and resuspended in a fresh buffer for a two-step process.
  • Substrate: Add nitrobenzene to a final concentration optimized for your setup (e.g., 5-10 mM).
  • Conditions: Incubate at 30°C with vigorous shaking (150-200 rpm) for adequate aeration. Monitor the pH, keeping it around 7.0.

3. Product Detection and Analysis

  • Chromogenic Assay: A quick plate assay can confirm catechol production. Overlay grown colonies with a solution of 1 M p-toluidine and 0.5 M ferric chloride. The formation of a deep red-brown precipitate indicates the presence of catechols [4].
  • Spectrophotometric Assay: Cell extracts can be incubated with nitrobenzene, and the formation of 3-NC is tracked by measuring the increase in absorbance at 292 nm (λmax for 3-NC) [4].
  • Analytical Chemistry: For quantification, use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing retention times and mass spectra with an authentic 3-NC standard [3].

Experimental Workflow & Inhibition Mechanism

The following diagrams, created with Graphviz, illustrate the core experimental workflow and a key challenge you may encounter.

G Start Start: Strain Selection A Induce Cells with Toluene Vapors Start->A B Harvest Induced Cells A->B C Resuspend in Reaction Buffer B->C D Add Substrate (Nitrobenzene) C->D E Biotransformation Incubation (30°C, Aerobic) D->E F Monitor Reaction (Spectroscopy/HPLC) E->F G Extract and Purify 3-Nitrocatechol F->G End End: Product Analysis G->End

Experimental Workflow for 3-NC Production

G Substrate Nitrobenzene Enzyme Toluene Dioxygenase (Active) Substrate->Enzyme Conversion Product 3-Nitrocatechol (3-NC) Enzyme->Product InhibitedEnzyme Toluene Dioxygenase (Inhibited) Product->InhibitedEnzyme Accumulates & Binds to InhibitedEnzyme->Substrate  Reduced Conversion Rate

Mechanism of 3-NC Product Inhibition

Key Takeaways for Success

To summarize the key points from the troubleshooting guide:

  • Strain Selection is Critical: Choose a well-characterized strain like P. putida F1 or Nocardia S3 that is known to produce 3-NC [1] [3] [4].
  • Always Pre-induce Enzymes: Remember that the necessary toluene dioxygenase enzymes are typically inducible and require pre-exposure to toluene [3].
  • Plan for Product Inhibition: Since 3-NC inhibits its own production [1] [2], consider strategies like continuous product removal or two-phase systems to overcome this limitation.
  • Optimize Systematically: For high yields, move beyond flask-level reactions and optimize critical parameters like aeration, pH, and nutrient levels in a controlled bioreactor setting [4].

References

handling air-sensitive reactions 3-Nitrobenzene-1,2-diol

Author: Smolecule Technical Support Team. Date: February 2026

3-Nitrobenzene-1,2-diol: Basic Properties

The following data is compiled from chemical suppliers' catalogs to help you identify the compound and plan your experiments [1] [2].

Property Value
CAS Number 6665-98-1
Molecular Formula C₆H₅NO₄
Molecular Weight 155.11 g/mol
IUPAC Name 3-nitro-1,2-benzenediol
Melting Point 85 - 86 °C
Physical Form Solid
Purity 95% (Available)

It is important to note that while the compound's basic properties are listed, the provided search results do not contain explicit information detailing its specific sensitivity to air or moisture. Therefore, employing air-sensitive techniques is a prudent measure to ensure the compound's stability and the success of your reactions [3] [4].

Fundamentals of Air-Sensitive Chemistry

For handling compounds that may react with oxygen (O₂), water (H₂O), or carbon dioxide (CO₂), specialized equipment and methods are essential. The core system for this is a vacuum/inert gas manifold, commonly known as a Schlenk line [4].

  • Purpose: It allows you to handle compounds and perform reactions under a controlled inert atmosphere, typically of nitrogen or argon [4].
  • Key Components: A standard Schlenk line consists of a dual manifold (one for inert gas and one for vacuum), a gas inlet and outlet (fitted with a bubbler to monitor flow), a vacuum pump, and one or more cold traps to protect the pump from solvents [4].
  • Essential Glassware: Specially adapted glassware like Schlenk flasks with side arms are used. All ground-glass joints must be lightly greased to ensure an air-tight seal [4].

The diagram below illustrates the workflow for setting up and using a Schlenk line for a typical air-sensitive reaction.

cluster_cycle Evacuate-Refill Cycle Start Start: Prepare Setup A Assemble dry glassware with greased joints Start->A B Attach flask to Schlenk line A->B C Evacuate flask (Apply vacuum) B->C D Backfill with Inert Gas (N₂/Ar) C->D C->D E Repeat Evacuate/Refill Cycle 3 Times D->E D->E F Reaction Ready under Inert Atmosphere E->F

Isolation of Air-Sensitive Products

After the reaction is complete, isolating your product without exposing it to air requires specific techniques.

Solvent Removal

The most common isolation method is removing the solvent under vacuum.

  • Cold Trap: Always use a cold trap submerged in liquid nitrogen between your flask and the vacuum pump to prevent solvents from damaging the pump [3].
  • Preventing Bump: Solvent can "bump" during evaporation. To minimize product loss, gently swirl the flask to redissolve any product that splashes onto the sides [3].
  • Handling Powder: Once the solvent is removed, scrape the solid product from the flask under a positive flow of inert gas. If the product is a fine powder, reduce the gas flow slightly or use a septum with a slit to prevent the powder from blowing away [3].
Filtration Techniques

To isolate a solid product or remove a solid by-product, you can use these filtration methods under an inert atmosphere [3]:

  • Filtration with a Cannula: A cannula fitted with a homemade filter (a glass tube with filter paper secured by Teflon tape) is used. This allows you to transfer the solution to a new flask, leaving the solid behind. The solid can then be washed with a small amount of fresh solvent [3].
  • Filtration with a Filter Stick: This specialized glassware features a sintered glass frit. The entire apparatus (reaction flask, filter stick, and receiving flask) is assembled, evacuated, and backfilled with inert gas. The setup is then inverted, allowing the solution to filter into the receiving flask, often aided by a slight vacuum [3].

Frequently Asked Questions

Here are solutions to some common problems you might encounter.

Problem Possible Cause Solution
Solvent "bumping" during removal Rapid boiling under reduced pressure Swirl flask to redissolve product; use room temp or slightly warm water bath for high-boiling solvents [3].
Fine powder blowing out of flask High inert gas flow over a low-density solid Reduce gas flow rate; use a septum with slit for spatula access to contain powder [3].
Difficulty attaching tubing to glassware Tight fit Use a wiggling motion (not twisting); gently heat tubing or dip end in acetone for 10s to soften [4].

Key Safety Reminders

Working with Schlenk lines involves specific hazards. Always be aware of:

  • Condensed Gases: Liquid oxygen can condense in cold traps, creating a fire or explosion hazard. Use the correct coolants and never seal a trap closed [4].
  • Implosion and Explosion Risks: Ensure glassware is in good condition and understand the pressure limits of your system [4].

References

Troubleshooting Guide: Reducing Byproducts in Catechol Nitration

Author: Smolecule Technical Support Team. Date: February 2026

Problem Possible Cause Suggested Solution Key References
Low Yield of Nitrocatechol Competing oxidation reaction dominates. Work at a pH near the pKa of nitrous acid (around 3.0-3.5) to optimize the nitronium ion ($NO_2^+$) concentration [1]. [1]
Formation of Undesired Nitrosated Products Nitrite ion ($NO_2^-$) attacks the quinone intermediate. Carefully control the molar ratio of catechol to sodium nitrite to minimize excess nitrite [2]. [2]
Poor Reaction Rate & Selectivity Inefficient heat and mass transfer in batch systems. Consider transitioning to a continuous flow microreactor for superior control over temperature and mixing [3]. [3]

Experimental Protocol: Nitration of Catechol

This methodology is adapted from kinetic studies to favor nitration and minimize side-products [1] [2].

  • Reagents: Catechol, Sodium Nitrite ($NaNO_2$), Buffer (pH ~3.2)
  • Equipment: Reaction vessel with stirrer, pH meter, syringe pumps (if using flow chemistry), UV-Vis Spectrophotometer or HPLC for monitoring
  • Solution Preparation: Prepare a 0.05 mmol/L catechol solution in a mild acidic buffer (pH ~3.2). Separately, prepare a 0.05 mmol/L sodium nitrite solution [2].
  • Reaction Initiation: Mix the catechol and sodium nitrite solutions in the reaction vessel at a controlled temperature (e.g., 37°C) [2].
  • Kinetic Monitoring: Use UV-Vis spectrophotometry or HPLC to track the reaction in real-time. Techniques like Rank Annihilation Factor Analysis (RAFA) can be used to resolve the data from competing reactions [1].
  • Product Analysis: Confirm the formation of nitrocatechol (the nitrated product) and check for byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS) [2].

Reaction Pathways and Byproduct Formation

The diagram below illustrates the competition between the desired nitration pathway and undesired side reactions. Controlling the reaction conditions is key to directing the pathway toward the desired product.

CatecholNitration Competing Pathways in Catechol Nitration cluster_controls Key Control Parameters Catechol Catechol Quinone Intermediate Quinone Intermediate Catechol->Quinone Intermediate Oxidation by HNO₂ Nitrocatechol\n(Desired Product) Nitrocatechol (Desired Product) Quinone Intermediate->Nitrocatechol\n(Desired Product) Nitration (Desired Path) Nitrosated & Other\nByproducts Nitrosated & Other Byproducts Quinone Intermediate->Nitrosated & Other\nByproducts Reaction with NO₂⁻ (Undesired Path) pH ~ pKa of HNO₂ pH ~ pKa of HNO₂->Quinone Intermediate Low [NO₂⁻] Low [NO₂⁻]->Nitrocatechol\n(Desired Product) Low [NO₂⁻]->Nitrosated & Other\nByproducts Avoid excess Efficient Mixing Efficient Mixing->Quinone Intermediate

The competing pathways for catechol nitration show that the quinone intermediate is a critical branch point. The desired nitration and undesired nitrosation pathways are highly dependent on pH and nitrite ion concentration [1] [2].

Key Parameters for Optimization

For reproducible results with minimal byproducts, systematically optimize these parameters:

Parameter Optimization Goal Rationale
pH Maintain near pKa of $HNO_2$ (~3.2) Balances the concentration of reactive species ($HNO_2$ and $NO_2^+$) against nitrite ion ($NO_2^-$) that leads to byproducts [1].
Molar Ratio Use a controlled, stoichiometric amount of $NaNO_2$ Minimizes excess nitrite ions available for Michael addition, which causes nitrosated byproducts [2].
Reaction Setup Consider continuous flow microreactors Provides superior heat and mass transfer, leading to better control over exothermic reactions and improved selectivity [3].

Frequently Asked Questions (FAQs)

Q1: Why is controlling pH so critical in this reaction? The pH dictates the equilibrium between nitrous acid ($HNO_2$) and the nitrite ion ($NO_2^-$). At a pH around the pKa of $HNO_2$ (approximately 3.2), there is an optimal balance that promotes the formation of the nitrating species while still limiting the concentration of $NO_2^-$ ions that lead to nitrosated byproducts [1] [2].

Q2: My analysis shows multiple products. How can I identify them? The nitrated product (where a nitro group attaches to an oxygen atom) and various nitrosated byproducts (where nitric oxide groups attach to the carbon ring) have different properties. Using Liquid Chromatography-Mass Spectrometry (LC-MS) is an effective way to distinguish between these compounds based on their mass and retention time [2].

Q3: How can I make this reaction safer and more scalable? Nitration reactions are inherently exothermic and can be hazardous. A highly recommended strategy is to transition from traditional batch processing to continuous flow in microreactors. This technology offers much better control over temperature and mixing, significantly enhancing safety and making scale-up more predictable [3].

References

scale-up challenges 3-Nitrocatechol production

Author: Smolecule Technical Support Team. Date: February 2026

3-Nitrocatechol Production: A Technical Guide

The core method for microbial production of 3-NC uses engineered bacterial strains to biotransform a substrate like 3-nitrophenol or toluene [1]. The following workflow outlines the key stages and potential failure points in this process.

Troubleshooting Guide: Low Product Yield

Low yield is a major scale-up challenge. Use this guide to diagnose the problem, which often stems from cell viability issues or inadequate analytical confirmation.

Experimental Protocols for Key Analyses

1. Chromogenic Plate Assay for Catechol Detection [1] This method is used for the rapid, qualitative detection of catechol compounds like 3-NC.

  • Procedure:
    • Grow the bacterial strain on minimal media (MM) agar plates containing the transformation substrate (e.g., 3-nitrophenol).
    • Incubate at 30°C for 24 hours.
    • Prepare a 1 M stock of p-toluidine in N,N-dimethylformamide.
    • Spread 1-2 ml of the p-toluidine solution onto the grown plates.
    • Add an overlay of a 0.5 M solution of ferric chloride (FeCl₃).
    • Positive Result: The formation of deep red-brown precipitates indicates the presence of catechols.

2. Enzymatic Assay for Toluene Dioxygenase Activity [1] This spectrophotometric assay measures the conversion of 3-nitrophenol to 3-NC.

  • Reaction Mixture:
    • 3-Nitrophenol (5 mM)
    • Potassium phosphate buffer (50 mM, pH 7.0)
    • Cell extract (30-40 mg of protein)
    • Total volume: 1 ml
  • Procedure:
    • Initiate the reaction by adding the substrate.
    • Scan the reaction mixture from 250 to 450 nm using a UV-Vis spectrophotometer every 2 minutes.
    • Activity Measurement: Monitor the increase in absorbance at A~max~ 292 nm, which corresponds to the formation of 3-NC.
Optimized Production Parameters

The table below summarizes key parameters optimized for 3-NC production in a 2.5 L bioreactor, as reported in the foundational study [1].

Parameter Optimal Condition for 3-NC Production Significance & Scale-up Consideration
Production Strain Pseudomonas putida F1 Wild-type strain; consider genetic stability and pathogenicity classification at large scale.
Substrate 3-Nitrophenol Highly toxic. Fed-batch addition is crucial to maintain sub-inhibitory concentrations.
Bioreactor Scale 2.5 L (Pilot) A 2.5 L bioreactor was used, achieving a ~90-95% product accumulation rate and a final yield of 10 mM 3-NC [1].
Process Strategy Two-step biotransformation Grow cells to high density first, then induce biotransformation. Helps mitigate substrate toxicity.
Key Nutrients Minimal Media + Yeast Extract (1 g/L) Provides trace elements and cofactors for enzymatic activity. Cost-effectiveness for industrial scale needs evaluation.
Downstream Extraction Solvent Extraction (implied) Not detailed in the source. For scale-up, efficient and recyclable solvent systems must be developed.
Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up 3-NC production? The primary challenges are substrate and product toxicity, which can inhibit cell growth and enzyme activity. Furthermore, achieving high regio-selectivity to ensure the product is 3-NC and not other isomers is difficult with chemical synthesis but is a key advantage of the biocatalytic route [1].

Q2: Why is a two-step biotransformation strategy recommended? This strategy separates the cell growth phase from the product synthesis phase. By first growing the cells to a high density in a non-toxic medium and then introducing the toxic substrate (like 3-nitrophenol), you can achieve higher cell densities and protect the culture from the inhibitory effects of the substrate, thereby maximizing the final product yield [1].

Q3: My cells are not producing 3-NC. How can I confirm if the enzyme is active? First, perform the chromogenic plate assay described above for a quick check. For a quantitative assessment, use the enzymatic assay with cell extracts. A lack of activity could be due to loss of the plasmid (in recombinant strains), incorrect culture conditions (pH, temperature, aeration), or insufficient induction of the metabolic pathway [1].

Q4: Are there any specific safety concerns regarding 3-nitrocatechol? While the searched literature does not detail its specific hazards, 3-NC is a nitro-aromatic compound. A general safety principle is that the absence of a hazard on a Safety Data Sheet (SDS) does not guarantee its nonexistence [2]. Always consult the latest SDS and conduct a thorough risk assessment before scaling up any process. Some nitro-aromatic compounds can be energetic, so stability testing under process conditions is advised.

Important Limitations and Future Directions

The technical information provided here is based on a foundational study from 2010 [1]. Biotechnology and process scale-up strategies have advanced significantly since then.

For a current process, you would need to investigate:

  • Advanced Strain Engineering: Use of modern CRISPR and metabolic engineering tools to create more robust and high-yielding strains.
  • Continuous Bioprocessing: Moving from batch/fed-batch to continuous production in bioreactors to improve productivity and reduce costs.
  • Novel Downstream Methods: Development of more efficient, sustainable purification techniques like simulated moving bed (SMB) chromatography or membrane filtration.

References

analytical standard preparation 3-Nitrobenzene-1,2-diol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical and physical information for 3-Nitrobenzene-1,2-diol? The table below summarizes the key properties of this compound (CAS 6665-98-1) gathered from the search results.

Property Value / Description
CAS Number 6665-98-1 [1] [2] [3]
IUPAC Name 3-nitro-1,2-benzenediol [2]
Molecular Formula C6H5NO4 [2] [3]
Molecular Weight 155.109 g/mol [3]
Melting Point 85 - 86 °C [2]
Physical Form Solid [2]
Purity 95% (commercially available) [2]
MDL Number MFCD00463758 [3]

Q2: What are the primary research applications of this compound? this compound is primarily used as an inhibitor of catechol-O-methyltransferase (COMT) [1]. By preventing the breakdown of dopamine in the brain, it is a valuable compound in research related to Parkinson's disease and other nervous system disorders [1]. The search results also indicate that nitrocatechol derivatives serve as key intermediates in the synthesis of more complex COMT inhibitor pharmaceutical preparations [4] [5].

Q3: How should this compound be stored and handled? While the searched results do not provide specific storage conditions, one supplier notes that there is no hazardous surcharge associated with the product [1]. The product is strictly for research purposes and is not for personal or veterinary use [1]. As a best practice, all laboratory chemicals should be handled in a fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Obtaining a Product with Low Purity

  • Potential Cause: The synthesis or work-up procedure may not be fully optimized, leading to the presence of unreacted starting materials, isomers, or by-products.
  • Solution:
    • Recrystallization: Recrystallize the crude solid product. The searched patent literature mentions several solvents suitable for working with nitrocatechol derivatives, which can be used as a guide for selecting a recrystallization solvent system. These include dichloromethane, toluene, ethanol, methanol, isopropanol, acetic acid, and formic acid [4].
    • Analytical Verification: Confirm the purity of your compound after recrystallization using standard analytical techniques. The search results highlight that techniques like gas-phase FT-IR, NMR, and X-ray diffraction are used to characterize related nitrocatechols [6].

Issue 2: Difficulty in Dissolving the Compound for Analysis

  • Potential Cause: The polar nature of the compound may require specific solvents.
  • Solution: Based on the solvents listed in the patent for reactions [4], you can trial dissolving this compound in polar organic solvents such as:
    • N, N-Dimethylformamide (DMF)
    • N-Methylpyrrolidone (NMP)
    • Dimethylacetamide (DMA)
    • Methanol or Ethanol
    • Acetic Acid

Issue 3: Need to Synthesize an Analytical Standard *De Novo*

The following workflow outlines the general stages for preparing and verifying an analytical standard of this compound.

cluster_1 Example Purification Solvents (from patents) Start Start Synthesis Step1 Nitration Reaction Select suitable starting material (e.g., benzene-1,2-diol) Start->Step1 Step2 Reaction Work-up Quench and extract product Step1->Step2 Step3 Purification Recrystallization from appropriate solvent Step2->Step3 Step4 Purity Verification Analytical Techniques Step3->Step4 S1 Dichloromethane S2 Toluene S3 Ethanol S4 Acetic Acid Step5 Analytical Standard Ready for Use Step4->Step5

The table below lists the analytical techniques you can use to verify the identity and purity of your standard at the verification stage.

| Technique | Parameter Measured | Application & Rationale | | :--- | :--- | :--- | | Melting Point | Purity and identity | A sharp melting point between 85-86°C confirms high purity and matches the known value [2]. | | Chromatography | Purity (e.g., HPLC) | Used to quantify purity and ensure it is free from major impurities. | | Spectroscopy | Structural identity |

  • FT-IR: Can be used to confirm functional groups. Gas-phase IR cross-sections have been studied for nitrocatechols [6].
  • NMR: Traditional method for definitive structural confirmation [6].
|

References

3-Nitrobenzene-1,2-diol vs 4-Nitrocatechol biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity & Experimental Data

The table below summarizes the key biological activities and experimental findings for 4-Nitrocatechol.

Activity/Property Experimental Findings & Mechanism Experimental Protocol Overview

| Tau Aggregation Inhibition [1] | Inhibits aggregation of tau-derived hexapeptide (AcPHF6). Tolcapone (contains nitrocatechol) showed 46% inhibition at 50 μM; more effective than entacapone [1]. Molecular modeling suggests 3,4-dihydroxy substituents form polar contacts with lysine, and nitro group interacts with steric zipper region, preventing β-sheet assembly [1]. | Thioflavin S (ThS) Fluorescence Assay [1]:

  • Tau hexapeptide AcPHF6 (100 μM) incubated with test compound.
  • Fluorescence measured over 120 min.
  • Aggregation kinetics analyzed; % inhibition calculated from fluorescence intensity. | | Enzyme Inhibition [2] | Described as a biologically active inhibitor of various enzymes [2]. Specific enzyme targets and inhibition data (IC50/Ki) are not detailed in the available search results. | Information on specific assay protocols is not provided in the search results [2]. | | Iron Complexation [3] | Forms anionic chelates (e.g., [Fe(4NC)₃]³⁻) in aqueous solution. Forms intensively colored, chloroform-extractable ion-associates with tetrazolium salts for spectrophotometric iron detection [3]. | Liquid-Liquid Extraction-Spectrophotometry [3]:
  • Mix Fe(III), 4-nitrocatechol, and tetrazolium salt (MTT or TV) in buffered aqueous solution (pH ~4.7-5.0).
  • Extract with chloroform.
  • Measure absorbance of organic phase at 430 nm (MTT complex) or 435 nm (TV complex). |

Key Experimental Protocols

For the most well-documented activity (tau aggregation inhibition), the experimental workflow is as follows:

G Start Start Experiment Prep Prepare AcPHF6 Tau Hexapeptide (100 µM) Start->Prep AddCompound Add 4-Nitrocatechol or Test Compound (0.1-50 µM) Prep->AddCompound Incubate Incubate Mixture AddCompound->Incubate Measure Monitor Fluorescence with Thioflavin S over 120 min Incubate->Measure Analyze Analyze Aggregation Kinetics Calculate % Inhibition vs Control Measure->Analyze End End Experiment Analyze->End

References

comparison nitrocatechol isomers COMT inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Structural Comparison and Inhibitory Potency

The table below summarizes the key differences between ortho- and meta-nitrocatechol isomers based on direct comparative studies.

Feature Ortho-Substituted Nitrocatechol (e.g., BIA 8-176) Meta-Substituted Nitrocatechol (e.g., BIA 3-228)
General Structure Side chain attached ortho to nitro group (C2) Side chain attached meta to nitro group (C3)
Inhibitory Potency Less potent [1] More potent [1]
Key Structural Insight Bulky substituent causes steric clash, displacing nitrocatechol core [1] [2] Favorable binding orientation; optimal interaction with Mg²⁺ and active site [1] [2]
Regioselectivity of O-Methylation Altered regioselectivity; favors meta-O-methylation [1] [2] Standard regioselectivity; favors para-O-methylation [1] [2]

The core nitrocatechol pharmacophore requires the catechol (1,2-dihydroxybenzene) ring with a nitro group (-NO₂) at the C3 or C4 position. This structure allows the molecule to chelate the active site magnesium ion (Mg²⁺) and interact with key residues [3]. The side chain's attachment point relative to the nitro group defines it as an ortho- or meta-isomer and critically influences its properties [1].

Nitrocatechol Pharmacophore Nitrocatechol Pharmacophore Ortho-Substituted Isomer Ortho-Substituted Isomer Nitrocatechol Pharmacophore->Ortho-Substituted Isomer Meta-Substituted Isomer Meta-Substituted Isomer Nitrocatechol Pharmacophore->Meta-Substituted Isomer S1 Steric Hindrance Ortho-Substituted Isomer->S1 S3 Displaced Catechol Core Ortho-Substituted Isomer->S3 S5 Altered Methylation Ortho-Substituted Isomer->S5 S7 Lower Potency Ortho-Substituted Isomer->S7 S2 Favorable Binding Meta-Substituted Isomer->S2 S4 Optimal Mg²⁺ Chelation Meta-Substituted Isomer->S4 S6 Standard Methylation Meta-Substituted Isomer->S6 S8 Higher Potency Meta-Substituted Isomer->S8

Key Experimental Evidence and Protocols

  • Source of Comparative Data: The primary comparison between BIA 8-176 (ortho) and BIA 3-228 (meta) was conducted to investigate how the attachment position of a benzoyl side-chain affects COMT interaction [1].
  • Crystallographic Evidence: The X-ray crystal structure of COMT complexed with the ortho-substituted BIA 8-176 revealed that its bulky substituent causes a steric clash, forcing the nitrocatechol ring into a suboptimal position. This provides a direct structural explanation for its lower potency [1].
  • Molecular Orbital Calculations: Ab initio calculations were performed to determine the chemical susceptibility of each hydroxyl group to methylation. For the meta-isomer, the calculations aligned with the observed preference for para-O-methylation. For the ortho-isomer, the electronic environment was significantly altered, explaining its unusual regioselectivity [1].
  • Docking Simulations: Unrestrained flexible-docking simulations were used to study the interaction of inhibitors like BIA 3-202 (a meta-substituted compound) with the COMT active site. These simulations help predict the binding mode and explain the regioselectivity of O-methylation based on the enzyme's architecture [2].

Key Takeaways for Drug Development

  • Prioritize the Meta-Position: For designing high-potency nitrocatechol COMT inhibitors, attaching the functional side chain at the meta-position relative to the nitro group is advantageous.
  • Balance Lipophilicity: While the meta-position is preferred, the nature of the side chain itself is critical. Higher lipophilicity, as seen in tolcapone, is linked to mitochondrial toxicity and hepatotoxicity. Entacapone, with a less lipophilic side chain, is safer [4].
  • Regioselectivity as a Probe: The unusual regioselectivity of O-methylation in ortho-substituted compounds can be a useful experimental probe for analyzing binding interactions and active site dynamics [1].

References

3-Nitrocatechol compared tolcapone entacapone structure activity

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Pharmacological Comparison

The table below outlines the key structural features and their direct impact on the pharmacological properties of tolcapone and entacapone.

Feature Tolcapone Entacapone
Core Pharmacophore 3-Nitrocatechol [1] [2] 3-Nitrocatechol [3] [2]
Chemical Structure (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone [1] (E)-α-cyano-N,N-diethyl-3,4-dihydroxy-5-nitrocinnamamide [3]
R-Substituent 4-methylbenzoyl group N,N-diethylcyanoacrylamide group
Impact on Lipophilicity Higher lipophilicity [1] Lower lipophilicity [1]
Central COMT Inhibition Yes, significant due to better BBB penetration [1] [4] [2] Minimal, predominantly peripheral [5] [2]
Erythrocyte COMT Inhibition >80% (200 mg dose) [4] ~65% (200 mg dose) [4]
Elimination Half-life (t₁/₂) 2 - 3 hours [1] [4] 0.4 - 0.7 hours (β-phase: 1.6-3.4 h) [4] [3]
Dosing Regimen Three times daily [5] With every levodopa dose [5]

Efficacy and Safety Profile

The differences in structure and pharmacology translate directly to their clinical performance and safety considerations.

Aspect Tolcapone Entacapone
Clinical Efficacy Prolongs "ON" time by an average of 1 to 3 hours; efficacy considered superior to entacapone in switch studies [4]. Prolongs "ON" time by an average of 1 to 3 hours; effective but may have lower magnitude of effect [4].
Levodopa AUC Increase 60% to 90% [4] Approximately 35% [4]
Key Safety Concerns Hepatotoxicity (risk of fulminant hepatitis; requires liver monitoring); more severe diarrhea (16-18% incidence) [1] [5] [4]. No significant hepatotoxicity; diarrhea less common (<10% incidence) [5] [4] [3].
Regulatory Status Use restricted; reserved for patients not responding to other therapies; mandatory liver enzyme monitoring [1] [5] [4]. First-line COMT inhibitor; no liver monitoring restrictions [4] [3].

Structural Activity Relationship (SAR) and Mechanism

The following diagram illustrates the core structure-activity relationships shared by nitrocatechol COMT inhibitors.

Start 3-Nitrocatechol Pharmacophore A Essential 3-Nitro Group: Electron-withdrawing effect stabilizes anion and enhances binding Start->A B Two Ortho Hydroxyl Groups: Coordination with Mg²⁺ ion in active site Start->B C Role of R-Substituent: Determines lipophilicity, protein binding, and duration of action Start->C D1 Tolcapone R-group: Lipophilic, better BBB penetration, longer half-life C->D1 D2 Entacapone R-group: Less lipophilic, peripheral action, shorter half-life C->D2

The shared 3-nitrocatechol moiety is critical for potent inhibition. The two hydroxyl groups coordinate with a magnesium ion (Mg²⁺) in the enzyme's active site, while the nitro group's strong electron-withdrawing effect stabilizes the transition state during binding [2]. The key structural distinction lies in the R-substituent, which dictates their pharmacological differences:

  • Tolcapone's lipophilic 4-methylbenzoyl group facilitates greater blood-brain barrier penetration and a longer half-life, contributing to its central effects and twice-daily or thrice-daily dosing [1] [4].
  • Entacapone's polar N,N-diethylcyanoacrylamide group confines the drug primarily to the periphery and results in a short half-life, necessitating administration with every levodopa dose [5] [3].

Research and Development Implications

For researchers, the comparison between these molecules highlights critical design considerations:

  • The Efficacy-Toxicity Balance: Tolcapone demonstrates that greater central efficacy is possible but was historically coupled with a serious safety signal (hepatotoxicity), which was likely due to mitochondrial dysfunction [1] [4]. This underscores the need for thorough preclinical safety profiling beyond target affinity.
  • Beyond the Nitrocatechol Scaffold: The toxicity concerns with nitrocatechols have spurred research into alternative scaffolds. For example, 3-hydroxypyridin-4-ones have been investigated as non-nitrocatechol COMT inhibitors. While their potency (IC50 in the µM range) is currently much lower than nitrocatechols (nM range), they represent a promising path toward developing safer inhibitors [6].

How to Propose Experimental Protocols

The search results I obtained are reviews and comparative studies that summarize data but do not contain the detailed, step-by-step laboratory methodologies for determining the parameters discussed (e.g., IC50, log P, AUC).

To obtain these experimental protocols, I suggest you:

  • Refine your search using specific terms like "COMT inhibition assay protocol HPLC", "in vitro determination of IC50 COMT", or "measure levodopa bioavailability pharmacokinetics protocol".
  • Consult specialized resources such as PubMed Central (PMC), ScienceDirect, or SpringerLink for full-text research articles that typically include a detailed "Methods" or "Experimental" section.
  • Review older foundational papers from the 1990s that first described the synthesis and characterization of these drugs, as they often contain comprehensive experimental details.

References

validating COMT inhibition assays 3-Nitrobenzene-1,2-diol

Author: Smolecule Technical Support Team. Date: February 2026

COMT Enzyme and Inhibition Assay Fundamentals

To validate an assay for 3-Nitrobenzene-1,2-diol, it's helpful to first understand the core principles of the COMT enzyme and typical assay components, which are summarized in the table below.

Aspect Description
COMT Function Catalyzes transfer of methyl group from SAM (S-adenosyl-L-methionine) to catechol substrates [1] [2].
Cofactor Requires Mg²⁺ for catalytic activity [1] [2].
Core Assay Components COMT enzyme, SAM (methyl donor), Mg²⁺ (cofactor), buffer (e.g., phosphate buffer, pH 7.4-7.8), and probe substrate [1] [2].
Typical Workflow Incubate enzyme with substrate, cofactor, and inhibitor; stop reaction; analyze products (e.g., via HPLC) [1].

The diagram below illustrates the core catalytic mechanism and the general workflow for a COMT inhibition assay.

G COMT Catalytic Mechanism and General Assay Workflow cluster_workflow General Assay Workflow SAM S-Adenosyl-L-Methionine (SAM) COMT COMT Enzyme + Mg²⁺ SAM->COMT Methyl Donor Catechol Catechol Substrate (e.g., this compound) Catechol->COMT Substrate Products Methylated Catechol + S-Adenosyl-L-Homocysteine (SAH) COMT->Products Catalysis Prepare 1. Prepare Reaction Mixture (COMT, SAM, Mg²⁺, Buffer, Substrate ± Inhibitor) Incubate 2. Incubate at Specific Temperature and Time Prepare->Incubate Stop 3. Stop Reaction (e.g., with acid or solvent) Incubate->Stop Analyze 4. Analyze Methylated Product (e.g., via HPLC, Fluorescence) Stop->Analyze Calculate 5. Calculate Inhibition (%) and IC₅₀ Analyze->Calculate

Established Probe Substrates for COMT Assays

Since direct data on this compound is limited, the table below lists other well-characterized catechol substrates used in COMT assays. You can use these as a reference for developing and validating your own assay.

Probe Substrate Key Characteristics & Analytical Methods Relevance to Your Research
3,5-Dinitrocatechol Used in early crystallography studies of human COMT [2]. Serves as a structural analog to this compound.
Dopamine Analogues & Catechol Derivatives Six substituted dopamine analogs and five catechol derivatives synthesized and tested for S-COMT inhibition; stability checked by HPLC in phosphate buffer (pH 7.4) [1]. Provides a direct methodological blueprint for synthesis, stability testing, and inhibition assays.
Fluorescent & Colorimetric Probes Various synthetic optical substrates enable highly sensitive, high-throughput screening (HTS) using fluorescence or absorbance [2]. Ideal for rapidly screening the inhibitory potency of this compound.

A Proposed Validation Pathway for this compound

Based on the established methodologies, here is a step-by-step approach you can take to validate an assay for your compound:

  • Confirm Stability: Before inhibition tests, verify the compound's stability under assay conditions. A referenced method involves incubating the compound in phosphate buffer (pH 7.4) for one hour and analyzing it by HPLC to check for degradation [1].
  • Determine Kinetic Parameters: Run the assay with this compound as the substrate at varying concentrations. This allows you to determine the Michaelis-Menten constant (Km) and maximum reaction rate (Vmax), which are essential for characterizing the enzyme-substrate interaction [2].
  • Perform the Inhibition Assay:
    • Positive Control: Use a known COMT inhibitor (e.g., tolcapone or entacapone) to confirm your assay system is functioning correctly [1] [3].
    • Dose-Response: Test your compound at a range of concentrations against a fixed concentration of the enzyme and substrate. This data is used to calculate the half-maximal inhibitory concentration (IC50), a standard measure of compound potency.
  • Analyze the Mode of Inhibition: Further characterize how your compound inhibits COMT by conducting assays with varying concentrations of both the substrate (this compound) and the inhibitor. This can determine if the inhibition is competitive, non-competitive, or uncompetitive.

Key Considerations for Your Comparison Guide

When compiling your objective comparison guide for researchers, the following points are crucial:

  • Generations of Inhibitors: For context, note that drugs like entacapone and tolcapone are "second-generation" inhibitors, while opicapone is a "third-generation" inhibitor with improved properties like lower toxicity and higher activity [1].
  • Safety Profiles: An objective guide should mention relevant safety differences. For example, tolcapone has a black box warning due to the risk of liver toxicity, whereas entacapone has a safer profile but may be less potent [2].
  • The Nitrocatechol Pharmacophore: The 3,4-dihydroxy-5-nitrophenyl group (nitrocatechol) is a key structural feature in potent COMT inhibitors. Your compound, this compound, contains this core pharmacophore, which is responsible for strong binding and potent inhibitory activity [3].

References

3-Nitrocatechol versus catechol derivatives chemical reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Catechol Derivatives

The table below summarizes the key chemical and pharmacological characteristics of 3-Nitrocatechol and other relevant catechol derivatives [1] [2] [3].

Compound Name Core Structure / Key Feature Primary Reactivity / Function Inhibitory Potency (IC50 or other measure) Key Pharmacological/Experimental Findings
3-Nitrocatechol (3-NC) Catechol with nitro group at the 3-position COMT inhibitor; Iron chelator Specific IC50 for COMT not fully detailed in results [2] Serves as a precursor for pharmaceuticals; can form stable, redox-silent iron complexes [4] [5]
Entacapone Nitrocatechol derivative COMT inhibitor; D1-like receptor agonist D1 receptor binding (IC50): ~107 μmol/L [3] Increases urinary sodium excretion (natriuresis) via D1-like receptor activation [3]
Tolcapone Nitrocatechol derivative COMT inhibitor; D1-like receptor agonist D1 receptor binding (IC50): ~42 μmol/L [3] Potent natriuretic effect; associated with rare hepatotoxicity [1] [3]
Opicapone Nitrocatechol derivative (3rd gen.) COMT inhibitor Not specified in search results Developed for lower toxicity and higher inhibitory activity [1]
Catechol Basic 1,2-dihydroxybenzene Precursor; susceptible to oxidation Not applicable Rapidly oxidizes at air-water interfaces to form semiquinones and other products [6]

Detailed Experimental Data and Protocols

To support the data in the table, here are the experimental methodologies and key findings from the literature.

1. COMT Inhibition Assay This is a standard method to evaluate the efficacy of catechol derivatives as COMT inhibitors.

  • Objective: To determine the ability of a compound to inhibit the Catechol-O-Methyltransferase (COMT) enzyme.
  • Protocol Summary:
    • An reaction mixture is prepared containing the test compound, the COMT enzyme (soluble form, S-COMT), a catechol substrate (e.g., dopamine), and the methyl donor S-adenosyl-L-methionine (SAM) in a phosphate buffer (pH ~7.4) [1].
    • The mixture is incubated (e.g., at 37°C for 1 hour), and the reaction is stopped.
    • The formation of the methylated product is quantified, often using High-Performance Liquid Chromatography (HPLC). The percentage inhibition of product formation by the test compound relative to a control is calculated [1].
  • Key Findings: Nitrocatechol derivatives like entacapone, tolcapone, and opicapone are potent, "second" and "third-generation" COMT inhibitors. Their nitro group at the 3-position is a key pharmacophoric element that enhances stability and potency compared to first-generation inhibitors [1].

2. D1-like Dopamine Receptor Binding and Functional Assay This protocol explains the off-target receptor activity of some nitrocatechols.

  • Objective: To assess the interaction of nitrocatechol COMT inhibitors with D1-like dopamine receptors and the resulting physiological effects.
  • Protocol Summary [3]:
    • Receptor Binding: Membranes from rat renal cortex or opossum kidney (OK) cells are incubated with a radioactive D1-receptor antagonist ([³H]-Sch23390) and increasing concentrations of the nitrocatechol compound. The IC50 value (concentration that displaces 50% of radioactive binding) is determined.
    • Functional Assay (cAMP): OK cells are treated with the nitrocatechol compound, and the accumulation of intracellular cAMP—a second messenger activated by D1 receptors—is measured.
    • Natriuresis In Vivo: Rats are treated with a nitrocatechol compound (e.g., 30 mg/kg, orally), and urine is collected to quantify sodium and dopamine excretion.
  • Key Findings: Nitrocatechol COMT inhibitors like entacapone, tolcapone, and nitecapone can act as D1-like receptor agonists, increasing sodium excretion independently of their COMT inhibition. This effect is blocked by a D1 receptor antagonist [3].

3. Iron Coordination and Redox Activity Studies This methodology highlights a key difference in the chemical reactivity of 3-nitrocatechol compared to simple catechol.

  • Objective: To characterize the iron-binding properties and subsequent radical generation potential of catechol derivatives.
  • Protocol Summary [5]:
    • Iron complexes of catechol and various nitrocatechols are synthesized.
    • Their ability to promote or inhibit free radical reactions is tested in systems like iron-induced lipid peroxidation (measured by thiobarbituric acid reaction) and the Fenton reaction (hydroxyl radical generation).
    • The structure and redox properties of the complexes are analyzed using UV/vis absorption spectroscopy and Electron Spin Resonance (ESR).
  • Key Findings: While iron-catechol complexes strongly promote hydroxyl radical generation, iron complexes of certain nitrocatechols (specifically those with conjugation in their substituents) form stable, tris(catecholato)ferrate(III) complexes that do not generate hydroxyl radicals, acting as more effective antioxidants [5].

COMT Inhibition Signaling Pathway

The following diagram illustrates the core biochemical pathway through which nitrocatechol derivatives like 3-Nitrocatechol exert their primary pharmacological effect.

G Ldopa L-DOPA (Prodrug) Periphery Peripheral Tissues Ldopa->Periphery COMT_periph COMT Enzyme Periphery->COMT_periph  Metabolism Ldopa_BBB L-DOPA Periphery->Ldopa_BBB  Reduced Bioavailability Three_OMD 3-O-Methyl-DOPA (3-OMD) Inactive Metabolite COMT_periph->Three_OMD Brain Blood-Brain Barrier Ldopa_BBB->Brain Brain_COMT COMT Enzyme Brain->Brain_COMT Dopamine Dopamine Brain_COMT->Dopamine  Conversion Nitrocatechol Nitrocatechol Inhibitor (e.g., 3-Nitrocatechol) Nitrocatechol->COMT_periph Inhibits Nitrocatechol->Brain_COMT Inhibits

Diagram Title: COMT Inhibition Enhances Dopamine

The pathway shows that 3-Nitrocatechol and similar inhibitors work by blocking the COMT enzyme in both peripheral tissues and the brain. This dual action preserves L-DOPA, increasing its availability for conversion into dopamine in the brain, which is crucial for managing Parkinson's disease [1].

Key Reactivity Insights for Researchers

  • The Nitro Group is a Key Modifier: The introduction of a nitro group at the 3-position of the catechol ring fundamentally alters the molecule's electronic properties and stability. This makes 3-nitrocatechol derivatives less prone to non-specific oxidation than catechol itself, while simultaneously enhancing their affinity for the COMT enzyme's active site [1] [5].
  • Beyond COMT Inhibition: Be aware that the nitrocatechol structure can confer off-target pharmacological activities. Notably, several derivatives directly activate D1-like dopamine receptors, leading to physiological effects like natriuresis that are separate from their intended mechanism of action [3].
  • Complex Metal Coordination Behavior: While all catechols are potent iron chelators, the specific structure of the nitrocatechol derivative dictates the redox behavior of the resulting iron complex. Some nitrocatechols can form stable complexes that suppress harmful Fenton chemistry, which is a significant consideration for their potential antioxidant or pro-oxidant effects in biological systems [5].

References

comparative toxicity studies nitrocatechol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Nitrocatechol Derivatives

The table below summarizes the key differences in toxicity and chemical properties between Tolcapone and Entacapone, two well-studied nitrocatechol derivatives, based on recent cellular studies [1] [2].

Compound In Vivo Hepatotoxicity Key Cytotoxicity Findings (In Vitro) Lipophilicity (logP) C1 Substituent Structure Postulated Primary Toxicity Mechanism
Tolcapone Yes (requires monitoring) [1] Significant toxicity in primary rat hepatocytes, Caco-2, and HepG2 cells; disrupts mitochondrial membrane potential [1]. Higher Carbonyl group directly attached to the ring [1]. Mitochondrial dysfunction via uncoupling of oxidative phosphorylation [1].
Entacapone No (safe profile) [1] No significant cytotoxicity observed in the same cell models [1]. Lower Cyano group (-CN) in a double bond, stabilizing reactivity [1]. Not applicable; safe profile.

The experimental data indicates that Tolcapone's toxicity is not dependent on metabolic activation by P450 enzymes but is a result of direct interference with mitochondrial function [1]. The higher lipophilicity of Tolcapone likely facilitates its accumulation in mitochondrial membranes, leading to uncoupling of oxidative phosphorylation and loss of mitochondrial membrane potential [1].

Detailed Experimental Protocols

The following methodologies were used to generate the comparative data on Tolcapone and Entacapone [1].

  • Cell Culture Models:

    • Primary Rat Hepatocytes: Isolated from male Wistar Han rats via collagenase perfusion. Cells were seeded and allowed to adhere for 24 hours before compound exposure in a serum-free medium [1].
    • Caco-2 Cells: A human colon adenocarcinoma cell line, used here as a model for intestinal epithelium and general toxicity screening. Cells were used 3 days post-seeding after reaching confluence [1].
    • HepG2 Cells: A human hepatocellular carcinoma cell line. Some experiments used HepG2 cells adapted to a galactose medium (OXPHOS media) to force reliance on mitochondrial oxidative phosphorylation, making them more sensitive to mitochondrial toxins [1].
  • Compound Exposure & Cytotoxicity Assays:

    • Cells were exposed to Tolcapone, Entacapone, or other nitrocatechol derivatives at concentrations of 0, 1, 10, and 50 μM for 24 hours [1].
    • Cytotoxicity was evaluated using two standard assays:
      • MTT Reduction Assay: Measures the activity of mitochondrial dehydrogenases, indicating cellular metabolic health.
      • Neutral Red (NR) Uptake Assay: Measures the ability of viable cells to incorporate and bind the Neutral Red dye, indicating lysosomal integrity and overall cell health.
  • Assessment of Mitochondrial Function:

    • Mitochondrial Membrane Potential (ΔΨm): This was assessed using specific fluorescent dyes (e.g., JC-1 or TMRM) in HepG2 cells. A decrease in fluorescence intensity indicates a loss of ΔΨm, a key marker of mitochondrial dysfunction [1].
    • Mechanism Elucidation: To confirm the role of mitochondria, experiments were conducted in HepG2 cells forced to rely on mitochondrial respiration (OXPHOS-adapted). The higher toxicity in these conditions strongly supports mitochondrial toxicity as the primary mechanism [1].

Toxicity Pathway and Chemical Relationships

The following diagram illustrates the logical relationship between the chemical structure of nitrocatechols and their postulated toxicity pathway, integrating the key findings from the research.

G Nitrocatechol Toxicity Decision Pathway Start Nitrocatechol Derivative Lipophilicity High Lipophilicity? Start->Lipophilicity C1Substituent Nature of C1 Substituent? Lipophilicity->C1Substituent Yes Safety Safe Profile (e.g., Entacapone) Lipophilicity->Safety No Carbonyl Carbonyl Group (Direct to ring) C1Substituent->Carbonyl Cyano Cyano Group (In stabilizing bond) C1Substituent->Cyano MitochondrialAccumulation Accumulation in Mitochondrial Membranes Carbonyl->MitochondrialAccumulation Increases effect Cyano->Safety Uncoupling Uncoupling of Oxidative Phosphorylation MitochondrialAccumulation->Uncoupling Toxicity Mitochondrial Toxicity (e.g., Tolcapone) Uncoupling->Toxicity

This research provides a framework for designing safer nitrocatechol-based drugs by focusing on optimizing lipophilicity and incorporating stabilizing substituents.

References

Identified Nitrocatechol Isomers in Recent Research

Author: Smolecule Technical Support Team. Date: February 2026

Isomer Name Context of Study / Key Findings Analytical Techniques Mentioned
4-Nitrocatechol (4NC) Forms complexes with Cu(II); driver of toxicity in aquatic systems [1]. Square Wave Voltammetry (SWV), Cyclic Voltammetry (CV), Alternating Current Voltammetry (ACV) [1]
3-Methyl-4-nitrocatechol (3M4NC) Interacts with Cu(II); role in atmospheric aerosols and aquatic toxicity [1]. Voltammetric methods (SWV, CV, ACV) [1]
3-Methyl-5-nitrocatechol (3M5NC) Interacts with Cu(II); role in atmospheric aerosols and aquatic toxicity [1]. Voltammetric methods (SWV, CV, ACV) [1]
4-Methyl-5-nitrocatechol (4M5NC) Interacts with Cu(II); studied as a tracer in PM2.5 from biomass burning and coal combustion [1] [2]. Voltammetric methods, Quantum Chemical Calculations (for formation pathways) [1] [2]

Analytical Techniques for Characterization

The search results highlight advanced techniques used for characterizing nitrocatechols and similar compounds in complex mixtures, which could inform your experimental protocols.

  • Online Mass Spectrometry: Techniques like FIGAERO-CIMS (Filter Inlet for Gases and AEROsols coupled to a Chemical Ionization Mass Spectrometer) are widely used for real-time, molecular-level analysis of both gaseous and particle-phase organics in atmospheric research [3] [4]. This allows for the concurrent measurement of isomers in both phases.
  • Chromatography and MS: UHPLC-ESI-HRMS (Ultra-High-Performance Liquid Chromatography electrospray ionization High-Resolution Mass Spectrometry) is valuable for non-targeted analysis, enabling the detection of thousands of compounds and separation of isomeric species in aerosol samples [5].
  • Voltammetry: As shown in the table, various voltammetric techniques can be used to study the formation, stability, and degradation of metal complexes with different nitrocatechol isomers [1].
  • Quantum Chemical Calculations: These are used to probe and understand the formation pathways and thermodynamics of specific nitrophenols and nitrocatechols in the atmosphere [2].

The diagram below illustrates a general workflow for the online characterization of such compounds, integrating the techniques mentioned above.

AnalysisWorkflow cluster_intro Sample Introduction & Separation cluster_analysis Analysis & Detection cluster_data Data Processing & Interpretation Start Ambient Air/Aerosol Intro1 FIGAERO Inlet Start->Intro1 Intro2 Particle Collection on Filter Intro1->Intro2 Analysis3 Voltammetry (e.g., SWV, CV) Intro1->Analysis3 Liquid Sample Intro3 Controlled Thermal Desorption Intro2->Intro3 Analysis1 Mass Spectrometer (e.g., CIMS, HRMS) Intro3->Analysis1 Vaporized Analytes Analysis2 Chromatography (e.g., UHPLC) Intro3->Analysis2 Extracted Analytes Data1 Molecular Formula Assignment Analysis1->Data1 Mass Spectral Data Data2 Isomer Separation & Identification Analysis2->Data2 Chromatographic Data Data3 Quantification Analysis3->Data3 Electrochemical Data Data1->Data2 Data2->Data3 Data4 Pathway Analysis (e.g., Quantum Chemistry) Data3->Data4 Final Spectral & Compositional Data Data4->Final

References

×

XLogP3

1.2

Dates

Last modified: 08-15-2023

Explore Compound Types